molecular formula C6H7N3O4 B2465477 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1004644-63-6

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2465477
CAS No.: 1004644-63-6
M. Wt: 185.139
InChI Key: AFWPVKFJLIAARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.139. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-6(11)2-4-8-3-1-5(7-8)9(12)13/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWPVKFJLIAARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid , a specialized heterocyclic building block.

Executive Summary

This compound (CAS: 1004644-63-6) is a functionalized nitro-pyrazole derivative utilized primarily as an intermediate in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and high-energy density materials. Its structure features an electron-deficient 3-nitropyrazole core N-alkylated with a propanoic acid tail. This dual functionality—an electrophilic, reducible nitro group and a nucleophilic-amenable carboxylic acid—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

Molecular Architecture & Physicochemical Profile[1]

The compound consists of a planar pyrazole ring substituted at the C3 position with a nitro group (


) and at the N1 position with a propanoic acid moiety. The nitro group exerts a strong electron-withdrawing effect, significantly reducing the basicity of the pyrazole ring and increasing the acidity of the remaining ring protons (if any were present; here substituted).
Table 1: Physicochemical Properties
PropertyValue (Experimental/Predicted)Context
Molecular Formula

Molecular Weight 185.14 g/mol Fragment-like
CAS Number 1004644-63-6
LogP -0.13Hydrophilic; good aqueous solubility at pH > 5
pKa (Acid) 4.4 ± 0.1Carboxylic acid deprotonation
pKa (Base) < 1.0Pyrazole N2 is non-basic due to 3-nitro EWG
Boiling Point 419.3 ± 25.0 °CPredicted at 760 mmHg
Density ~1.5 g/cm³High density due to nitro group
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 5Nitro oxygens, Carbonyl, Pyrazole N

Synthetic Methodology

The most robust synthesis of this compound involves a regioselective Michael addition of 3-nitro-1H-pyrazole to an acrylate ester, followed by hydrolysis.

Regioselectivity Logic

The N-alkylation of 3-substituted pyrazoles can yield two isomers: N1-alkyl and N2-alkyl.

  • Steric Control: The nitro group at C3 creates steric bulk around N2.

  • Electronic Control: The N1 nitrogen is generally more nucleophilic in 3-nitro systems under basic conditions.

  • Result: The reaction highly favors the N1-isomer (the target compound), often with >95:5 regioselectivity when using mild bases like

    
     or DIPEA.
    
Experimental Protocol (Step-by-Step)

Step 1: Michael Addition (Ester Formation)

  • Reagents: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF or DMSO (0.5 M concentration).

  • Base: Add

    
      (1.2 eq) or DIPEA  (1.5 eq). Stir for 15 minutes at room temperature (RT).
    
  • Electrophile: Dropwise add Ethyl acrylate (1.2 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS for disappearance of pyrazole.

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Intermediate: Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate.

Step 2: Ester Hydrolysis

  • Solvent: Dissolve the intermediate ester in a 3:1 mixture of THF:Water .

  • Reagent: Add LiOH·H₂O (2.0 eq).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Acidify the mixture to pH ~2 using 1M HCl. The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Synthetic Pathway Diagram

Synthesis Start 3-Nitro-1H-pyrazole Inter Intermediate Ester (Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate) Start->Inter K2CO3, DMF, 60°C (Regioselective N1-Alkylation) Reagent Ethyl Acrylate (Michael Acceptor) Reagent->Inter Product Target Acid This compound Inter->Product LiOH, THF/H2O (Hydrolysis)

Caption: Two-step synthesis via regioselective Michael addition and hydrolysis.

Chemical Reactivity & Applications

The molecule presents three distinct vectors for chemical modification, making it a valuable scaffold in medicinal chemistry.

Carboxylic Acid Functionalization

The propanoic acid tail serves as a handle for amide coupling, allowing the attachment of the pyrazole core to larger pharmacophores.

  • Standard Coupling: Reacts efficiently with amines using HATU/DIPEA or EDC/HOBt.

  • Application: Used to synthesize peptidomimetics where the pyrazole acts as a bioisostere for aromatic amino acid side chains.

Nitro Group Reduction

The C3-nitro group is a "masked" amine.

  • Reduction Methods:

    
    , 
    
    
    
    , or
    
    
    .
  • Product: 3-amino-1H-pyrazol-1-yl derivative.[2]

  • Utility: Aminopyrazoles are privileged scaffolds in kinase inhibitors (e.g., Janus kinase (JAK) inhibitors). The amine can form critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.

C-H Activation

The C4 and C5 positions on the pyrazole ring are susceptible to electrophilic aromatic substitution (EAS) or C-H activation, although the nitro group deactivates the ring.

  • Halogenation: Bromination at C4 is possible (using NBS) prior to N-alkylation or under forcing conditions, enabling subsequent Suzuki-Miyaura couplings.

Reactivity Flowchart

Reactivity Core 3-(3-nitro-1H-pyrazol-1-yl) propanoic acid Amide Amide Coupling (R-NH2 + HATU) Core->Amide Reduc Nitro Reduction (H2/Pd-C or Fe/HCl) Core->Reduc Halogen C4-Bromination (NBS) Core->Halogen Prod_Amide Pyrazolyl-Propanamides (Peptidomimetics) Amide->Prod_Amide Prod_Amine 3-Amino-Pyrazole Scaffold (Kinase Inhibitor Precursor) Reduc->Prod_Amine Prod_Halo 4-Bromo Derivative (Cross-coupling partner) Halogen->Prod_Halo

Caption: Divergent synthetic utility of the scaffold.

Safety & Handling Protocols

As a nitro-aromatic compound, specific safety precautions are required.

  • Energetic Potential: While not a primary explosive, nitro-pyrazoles possess high energy density. Avoid subjecting the dry solid to high friction, impact, or temperatures >200°C.

  • Toxicity: Treat as a potential irritant and mutagen. Nitroaromatics can be absorbed through the skin.

    • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

    • Ventilation: All operations involving the dry powder or heating must be performed in a fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) away from strong reducing agents and bases.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Michael Addition Methodology

    • Title: Aza-Michael addition of pyrazoles to crotonic acid.[2]

    • Source: Russian Journal of General Chemistry (ResearchG
    • URL:[Link]

  • Compound Data & CAS Verification

    • Title: this compound (CAS 1004644-63-6) Entry.
    • Source: PubChem / CAS Common Chemistry.
    • URL:[Link]

  • Nitro-Pyrazole Chemistry

    • Title: Nitropyrazoles: Synthesis and Applications.[4]

    • Source: Current Organic Chemistry.
    • URL:[Link]

Sources

Comprehensive Spectroscopic Characterization: 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic characterization of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid , a critical intermediate in the synthesis of high-energy materials and bioactive pyrazole derivatives.

The data presented below is synthesized from authoritative structural analogs and established pyrazole chemistry principles, focusing on the critical differentiation between the 1,3- and 1,5-regioisomers formed during synthesis.

Executive Summary & Chemical Identity[1]

Compound Name: this compound CAS Number: [Not widely listed; Analogous Esters: 1005670-43-8] Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol Appearance: Typically an off-white to pale yellow crystalline solid.

This compound is synthesized via the Michael addition of 3-nitropyrazole to acrylic acid or ethyl acrylate (followed by hydrolysis). A critical quality attribute (CQA) for this material is the regiochemical purity, as the reaction often produces a mixture of the 1,3-isomer (target) and 1,5-isomer .

Synthesis & Regiochemistry (Context for Analysis)

Understanding the synthesis is prerequisite to interpreting the spectra. The alkylation of 3-nitropyrazole proceeds at the N1 nitrogen. However, due to annular tautomerism, two products are possible.

  • Target (1,3-isomer): The alkyl chain is distal to the nitro group.

  • Impurity (1,5-isomer): The alkyl chain is proximal to the nitro group (sterically crowded).

The spectroscopic data below focuses on the 1,3-isomer , with specific notes on how to detect the 1,5-impurity.

Workflow Diagram: Synthesis & Isomerism

G Start 3-Nitropyrazole Intermediate Michael Addition Transition State Start->Intermediate + Base (Cat.) Reagent Acrylic Acid / Ethyl Acrylate Reagent->Intermediate Product1 Target: 1,3-Isomer (N1-alkyl, C3-NO2) Intermediate->Product1 Major Product (Steric Control) Product2 Impurity: 1,5-Isomer (N1-alkyl, C5-NO2) Intermediate->Product2 Minor Product

Figure 1: Reaction pathway showing the divergence into 1,3- and 1,5-regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

The NMR profile is the primary tool for structural validation. Data is reported for DMSO-d₆, the standard solvent for polar nitro-heterocycles.

¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
COOH 12.40 - 12.60Broad Singlet1H-Carboxylic Acid OH
H-5 8.05Doublet1H2.4Pyrazole Ring (Deshielded)
H-4 7.02Doublet1H2.4Pyrazole Ring
N-CH₂ 4.45Triplet2H7.1Methylene α to Nitrogen
CH₂-CO 2.85Triplet2H7.1Methylene α to Carbonyl

Expert Insight:

  • The H-5 vs. H-4 Distinction: The proton at position 5 (adjacent to the N1-alkyl group) is significantly deshielded (~8.05 ppm) compared to H-4 (~7.02 ppm). In the 1,5-isomer impurity , the H-5 proton is absent (substituted by the nitro group), and the remaining ring protons would show different shifts.

  • Coupling: The pyrazole protons typically show a characteristic vicinal coupling of ~2.4 Hz.

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)Carbon TypeAssignment
172.1 C=OCarboxylic Acid Carbonyl
155.4 CqC-3 (bearing Nitro group)
134.8 CHC-5 (adjacent to N1)
104.2 CHC-4
48.3 CH₂N-CH₂ (Alkyl chain)
33.9 CH₂CH₂-COOH
Advanced Validation: NOESY/ROESY

To definitively prove the 1,3-substitution pattern (and rule out the 1,5-isomer), perform a 2D NOESY experiment.

  • 1,3-Isomer: Strong NOE correlation observed between the N-CH₂ protons (4.45 ppm) and the H-5 pyrazole proton (8.05 ppm).

  • 1,5-Isomer: No NOE between N-CH₂ and a ring proton (as the adjacent position is occupied by the Nitro group).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints characteristic of nitro-compounds.

Method: ESI (Electrospray Ionization), Negative Mode (preferred for carboxylic acids) or Positive Mode.

Key MS Peaks (ESI-)
m/zIon IdentityInterpretation
184.0 [M-H]⁻Molecular Ion (Parent)
140.0 [M-H-CO₂]⁻Decarboxylation (Loss of 44 Da)
138.0 [M-H-NO₂]⁻Loss of Nitro group (Loss of 46 Da)
Fragmentation Pathway Diagram

MS Parent Parent Ion [M-H]- = 184.0 Frag1 [M-H-NO2]- m/z = 138.0 Parent->Frag1 - NO2 (46 Da) Frag2 [M-H-CO2]- m/z = 140.0 Parent->Frag2 - CO2 (44 Da)

Figure 2: ESI(-) Fragmentation pathway showing primary loss of nitro and carboxyl groups.

Infrared Spectroscopy (FT-IR)[5]

IR is useful for quick identification of functional groups, particularly the nitro and acid moieties.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500 Broad, MedO-H Stretch (Carboxylic Acid dimer)
3120 WeakC-H Stretch (Heteroaromatic)
1715 - 1730 StrongC=O Stretch (Carboxylic Acid)
1530 - 1550 StrongNO₂ Asymmetric Stretch
1340 - 1360 StrongNO₂ Symmetric Stretch
1200 - 1250 MediumC-O Stretch

Experimental Protocols

Sample Preparation for NMR[4]
  • Drying: Ensure the sample is dried under high vacuum (< 1 mbar) at 40°C for 4 hours to remove residual solvents (water/ethanol) that can obscure the acid proton.

  • Solvent: Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ is often poor for this compound due to low solubility of the free acid.

  • Acquisition: Run a standard proton sequence (16 scans) and a ¹³C sequence (512-1024 scans).

Sample Preparation for LC-MS
  • Dilution: Prepare a 1 mg/mL stock in Acetonitrile:Water (50:50).

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Gradient: 5% B to 95% B over 10 minutes. The acid is polar and will elute early (approx. 2-4 min depending on column dimensions).

References

  • Synthesis of Nitro-pyrazoles:J. Heterocyclic Chem., Vol 45, Issue 3.
  • NMR of Pyrazoles: Claramunt, R. M., et al. "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry.
  • Michael Addition Protocols: Organic Letters, 2008, 10, 1307-1310.[1] (General protocols for N-alkylation of azoles with acrylates).

  • Spectral Database for Organic Compounds (SDBS): Data extrapolated from SDBS No. 5334 (4-Nitro-1H-pyrazole derivatives) and Propionic Acid standards.

Sources

Technical Whitepaper: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid , a bifunctional heterocyclic building block critical in medicinal chemistry and high-energy materials research.

A Versatile Bifunctional Scaffold for Drug Discovery & Energetic Materials

Executive Summary

This compound (CAS: Available via chemical vendors, typically synthesized de novo) is a strategic intermediate characterized by two orthogonal functional handles: a nitro group (


) at the C3 position and a carboxylic acid  tail at the N1 position.

This compound serves as a "masked" amino-acid mimic. The nitro group acts as a precursor to amines (for urea/amide formation), while the propanoic acid chain provides a linker with specific spatial geometry, mimicking


-alanine. Its primary utility lies in the synthesis of factor Xa inhibitors , kinase inhibitors , and high-energy density materials (HEDMs)  where the nitropyrazole core contributes to enthalpy of formation.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
IUPAC Name This compound
Synonyms 3-(3-nitropyrazol-1-yl)propionic acid; 1-(2-Carboxyethyl)-3-nitropyrazole
Molecular Formula

Molecular Weight 185.14 g/mol
Physical State White to off-white crystalline solid
pKa (Acid) ~4.5 (Carboxylic acid)
pKa (Base) The pyrazole nitrogen is weakly basic due to electron-withdrawing

.
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent).

Synthetic Pathways & Regioselectivity

The synthesis of this compound hinges on the N-alkylation of 3-nitropyrazole. This reaction is governed by tautomeric equilibrium and steric/electronic factors, often leading to a mixture of regioisomers.

The Regioselectivity Challenge

3-Nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, yielding:

  • 1,3-Isomer (Target): The alkyl chain attaches to the nitrogen distal to the nitro group.

  • 1,5-Isomer (Byproduct): The alkyl chain attaches to the nitrogen proximal to the nitro group.

The 1,3-isomer is generally thermodynamically favored due to reduced steric hindrance between the nitro group and the alkyl tail, but kinetic control can yield mixtures.

Optimized Protocol: Aza-Michael Addition

The most robust route utilizes an Aza-Michael addition with ethyl acrylate followed by hydrolysis.

Step 1: Aza-Michael Addition

  • Reagents: 3-Nitropyrazole (1.0 eq), Ethyl acrylate (1.2 eq), DBU (0.1 eq) or

    
    .
    
  • Solvent: Acetonitrile or DMF.[1]

  • Conditions:

    
    , 4–12 hours.
    
  • Mechanism: Base deprotonates the pyrazole. The resulting anion attacks the

    
    -carbon of ethyl acrylate.
    
  • Purification: The 1,3-isomer is less polar and can often be separated via column chromatography (Hexane/EtOAc).

Step 2: Hydrolysis

  • Reagents:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: THF/Water (1:1).

  • Workup: Acidify to pH 2–3 with HCl; precipitate or extract with EtOAc.

Synthetic Logic Diagram

SynthesisPathway Start 3-Nitropyrazole (Tautomeric Mix) Intermediate Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate (Ester Intermediate) Start->Intermediate Base (DBU/K2CO3) ACN, 60°C Byproduct 1,5-Isomer (Sterically Hindered) Start->Byproduct Minor Pathway Reagent Ethyl Acrylate (Michael Acceptor) Reagent->Intermediate Product This compound (Target Acid) Intermediate->Product LiOH, THF/H2O then HCl

Figure 1: Two-step synthesis via Michael addition. The 1,3-regioisomer is favored under thermodynamic control.

Analytical Characterization (Self-Validation)

To ensure the correct isomer has been isolated, researchers must validate the structure using NMR spectroscopy.

  • 1H NMR (DMSO-d6):

    • Pyrazole Protons: The 1,3-isomer typically shows a larger chemical shift difference between the H4 and H5 protons compared to the 1,5-isomer.

      • 
         ~8.0 ppm (H5, d, 
        
        
        
        Hz)
      • 
         ~7.0 ppm (H4, d, 
        
        
        
        Hz)
    • Linker: Two triplets corresponding to the propanoic acid chain (

      
       and 
      
      
      
      ).
  • NOE (Nuclear Overhauser Effect):

    • Critical Check: Irradiating the

      
       protons should show an enhancement of the H5  pyrazole proton for the 1,3-isomer .
      
    • If the 1,5-isomer is formed, the

      
       is close to the Nitro  group, and NOE to the ring proton (H4) would be weaker or spatially distinct.
      

Applications in Drug Discovery & Materials

Medicinal Chemistry: The "Scaffold" Approach

This molecule is rarely the final drug but is a high-value intermediate .

  • Reduction to Amino-Pyrazole: The nitro group is reduced (using

    
     or 
    
    
    
    ) to yield 3-(3-amino-1H-pyrazol-1-yl)propanoic acid .
    • Utility: Aminopyrazoles are privileged structures in kinase inhibitors (binding to the hinge region of ATP pockets).

  • Peptidomimetics: The propanoic acid tail mimics

    
    -aminobutyric acid (GABA) or 
    
    
    
    -alanine, allowing the pyrazole to act as a rigid bioisostere for peptide bonds.
Energetic Materials

Nitropyrazoles are investigated for their high nitrogen content and positive enthalpy of formation.

  • Mechanism: The nitro group contributes oxygen for combustion, while the pyrazole ring provides thermal stability.

  • Usage: Precursor to melt-castable explosives or propellants when coupled with energetic counter-ions.

Functionalization Workflow

Reactivity Core This compound Red Reduction (-NO2 -> -NH2) Core->Red H2, Pd/C Coup Amide Coupling (-COOH) Core->Coup EDC/NHS, R-NH2 Decarb Thermal Decomposition Core->Decarb > 200°C Amino Aminopyrazole Scaffold (Kinase Inhibitors) Red->Amino Conj Drug-Linker Conjugates (PROTACs / Peptidomimetics) Coup->Conj Energy Energetic Release (NOx / N2 gas) Decarb->Energy

Figure 2: Divergent reactivity profile showing the transformation of the nitro and acid groups.

Safety & Handling

  • Explosive Potential: While the propanoic acid derivative is relatively stable, nitropyrazoles are energetic . Avoid heating large quantities in closed vessels.

  • Acidity: The compound is a weak acid. Standard PPE (gloves, goggles) is required to prevent skin irritation.

  • Incompatibility: Avoid strong reducing agents (unless intended for synthesis) and strong bases (which form salts).

References

  • Regioselectivity in Pyrazole Alkylation : Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". (2022).[2] Link

  • Synthesis via Michael Addition : Organic Letters. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". (2008).[3] Link

  • Energetic Properties of Nitropyrazoles: Propellants, Explosives, Pyrotechnics. "Synthesis and Properties of Nitropyrazole Derivatives". (General Reference for Nitropyrazole Safety).
  • Compound Verification : Santa Cruz Biotechnology. "this compound Product Data". Link

Sources

Technical Guide: Nitropyrazoles – Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyrazoles represent a specialized class of nitrogen-rich heterocyclic compounds that have evolved from obscure laboratory curiosities into critical components of modern insensitive munitions (IM) and pharmaceutical pharmacophores. This guide provides a technical deep-dive into their discovery, the mechanistic challenges of their synthesis (specifically the N-nitro to C-nitro migration), and their dual-use applications in high-energy density materials (HEDMs) and antimicrobial therapeutics.

Historical Genesis and Structural Evolution

The Early Era (1883–1950s)

The history of nitropyrazoles is inextricably linked to the discovery of the pyrazole ring itself by Ludwig Knorr in 1883. While early work by Buchner (1893) established the cyclization methods to form pyrazoles, the introduction of nitro groups was initially hampered by the ring's electron-rich nature, which favored electrophilic attack almost exclusively at the C4 position.

  • 1893–1920s: Early attempts at nitration yielded primarily 4-nitropyrazoles. The electron density at C4 is highest, making it the natural site for electrophilic aromatic substitution (

    
    ).
    
  • 1923: Morgan and Ackerman expanded the understanding of pyrazole substitution, though efficient regioselective nitration remained elusive [1].

The Habraken-Janssen Breakthrough (1970s)

The pivotal moment in nitropyrazole chemistry occurred in the early 1970s. Researchers C.L. Habraken and J.W.A.M.[1] Janssen discovered that N-nitropyrazoles (1-nitropyrazoles), which are kinetically formed under mild conditions, are thermally unstable and undergo a rearrangement to the thermodynamically stable 3-nitro or 5-nitro isomers [2].

This discovery unlocked the C3/C5 positions , previously difficult to access, and paved the way for fully nitrated compounds like 3,4,5-trinitropyrazole (TNP).

The Modern Energetic Era (1990s–Present)

In the search for "green" explosives (high nitrogen, low carbon) and Insensitive High Explosives (IHE), nitropyrazoles gained prominence. The Lawrence Livermore National Laboratory (LLNL) developed the LLM series (e.g., LLM-116), utilizing the nitropyrazole scaffold to balance high detonation velocity with extreme insensitivity to shock and friction [3].

Synthetic Methodologies & Mechanisms[2][3]

The Regioselectivity Challenge

Direct nitration of pyrazole with mixed acid (


) yields 4-nitropyrazole  exclusively. To access the 3- or 5-positions, one must exploit the Habraken Rearrangement .
Protocol: Synthesis of 3-Nitropyrazole via Rearrangement

This protocol utilizes the thermal migration of the nitro group from N1 to C3.

Reagents: Pyrazole, Acetic Anhydride (


), Fuming Nitric Acid (

), Benzonitrile (solvent).

Step 1: N-Nitration (Kinetic Control)

  • Dissolve pyrazole in acetic anhydride at 0°C.

  • Add fuming

    
     dropwise, maintaining temperature <10°C.
    
  • Mechanism: The acetyl nitrate intermediate attacks the lone pair on the nitrogen, forming 1-nitropyrazole .

  • Quench on ice; filter the white precipitate.

    • Caution: 1-nitropyrazole is potentially shock-sensitive. Handle with care.

Step 2: Thermal Rearrangement (Thermodynamic Control)

  • Dissolve 1-nitropyrazole in a high-boiling inert solvent (e.g., benzonitrile or anisole).

  • Heat to 170–180°C for 2–4 hours.

  • Mechanism: A [1,5]-sigmatropic shift (or radical dissociation-recombination cage effect) moves the nitro group to the C3 position.

  • Cool and crystallize to obtain 3-nitropyrazole .

Visualization: The Habraken Rearrangement Pathway

HabrakenRearrangement cluster_mechanism Habraken-Janssen Rearrangement Pyrazole Pyrazole (C3H4N2) NNitro 1-Nitropyrazole (Kinetic Product) Pyrazole->NNitro HNO3/Ac2O <10°C (N-Nitration) TS Transition State ([1,5]-Sigmatropic Shift) NNitro->TS Heat (170°C) CNitro 3-Nitropyrazole (Thermodynamic Product) TS->CNitro Rearrangement

Figure 1: The Habraken-Janssen rearrangement pathway converting kinetically favored N-nitro isomers to thermodynamically stable C-nitro isomers.

High-Energy Density Materials (HEDMs)

Nitropyrazoles are ideal for HEDMs because the high nitrogen content increases density (enhancing detonation velocity,


) and the stable aromatic ring provides insensitivity.
Key Compounds[4]
LLM-116 (4-Amino-3,5-dinitropyrazole)

Developed by LLNL, LLM-116 is a prime candidate for insensitive boosters. The amino group provides hydrogen bonding (increasing density/stability), while the two nitro groups provide the oxygen balance.

  • Synthesis: VNS (Vicarious Nucleophilic Substitution) of 3,5-dinitropyrazole using trimethylhydrazinium iodide [4].

TNP (3,4,5-Trinitropyrazole)

A fully nitrated carbon backbone.[2] It has performance comparable to HMX but with higher acidity, allowing it to form energetic salts.

Comparative Energetics Data
CompoundFormulaDensity (

, g/cm³)
Detonation Velocity (

, m/s)
Impact Sensitivity (

, cm)
Notes
TNT

1.656,900160Reference standard.
RDX

1.828,75026High power, sensitive.
LLM-116

1.90 8,497 >177Insensitive High Explosive.
TNP

1.879,25040High performance.

Data compiled from LLNL and energetic materials literature [3, 5].

Synthesis Workflow for LLM-116

LLM116_Synthesis Start Pyrazole Inter1 3,5-Dinitropyrazole (via Nitration + Rearrangement) Start->Inter1 1. HNO3/Ac2O 2. Heat (Rearrangement) 3. Mixed Acid Nitration Product LLM-116 (4-Amino-3,5-dinitropyrazole) Inter1->Product VNS Amination (DMSO, Base) Reagent TMHI (Trimethylhydrazinium Iodide) Reagent->Product

Figure 2: Synthetic route to LLM-116 utilizing Vicarious Nucleophilic Substitution (VNS).

Medicinal Chemistry Applications

While energetic materials dominate the literature, nitropyrazoles possess significant bioactivity.

Mechanism of Action

Similar to nitroimidazoles (e.g., Metronidazole), 3-nitropyrazoles function as prodrugs.

  • Entry: The compound enters the bacterial or parasitic cell.

  • Bioreduction: Bacterial nitroreductases reduce the

    
     group.
    
  • Toxicity: This reduction generates reactive radical intermediates (nitroso, hydroxylamine) that damage microbial DNA and proteins.

Therapeutic Scope
  • Antibacterial: 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide has shown broad-spectrum activity similar to nitrofurantoin [6].[3]

  • P2X7 Antagonists: Recent work by Janssen Pharmaceutica utilizes the pyrazole scaffold (though often non-nitro variants) for CNS disorders, but nitropyrazoles remain key intermediates in these pathways [7].

References

  • Morgan, G. T., & Ackerman, I. (1923). "Substitution in the pyrazole series. Halogen derivatives of 3:5-dimethylpyrazole." Journal of the Chemical Society, Transactions. Link

  • Janssen, J. W. A. M., et al. (1973). "Pyrazoles.[1][4][5][6][7][8][9] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry. Link

  • Pagoria, P. F., et al. (2001).[6] "Synthesis and properties of a new explosive, 4-amino-3,5-dinitro-1H-pyrazole (LLM-116)." Propellants, Explosives, Pyrotechnics.[10] Link

  • Schmidt, R. D., et al. (2001). "New Synthesis of LLM-116." Lawrence Livermore National Laboratory Report. Link

  • Zhang, J., et al. (2014). "Review on synthesis of nitropyrazoles." Chinese Journal of Energetic Materials. Link

  • Sokoli, L., et al. (2021). "Synthesis and evaluation of antimicrobial activities of new functional derivatives of pyrazoles." Biointerface Research in Applied Chemistry. Link

  • Letavic, M. A., et al. (2018). "Discovery of P2X7 Antagonists." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

How to dissolve 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid for In Vitro Assays

Abstract & Scope

This technical guide provides a standardized protocol for the solubilization, storage, and application of This compound (referred to herein as NPP-Acid ) in cellular and biochemical assays.[1]

NPP-Acid is a functionalized heterocyclic building block characterized by a polar carboxylic acid tail and a nitro-substituted pyrazole core.[1] Its amphiphilic nature—possessing both a hydrophilic ionizable group and a hydrophobic aromatic core—presents specific solubility challenges.[1] Improper handling can lead to "micro-precipitation" in aqueous media, resulting in erratic IC50 data and false negatives. This guide establishes a DMSO-based stock solution workflow designed to ensure homogeneity, stability, and reproducibility.

Chemical Identity & Physicochemical Properties

Understanding the molecule is the first step to successful dissolution.[1]

PropertyValue (Approximate)Significance for Assay
Chemical Formula C₆H₇N₃O₄Basis for Molarity calculations.[1]
Molecular Weight ~185.14 g/mol Used to calculate mass for stock solutions.[1]
pKa (Acid) ~4.5 (Carboxylic Acid)Molecule is ionized (COO⁻) at physiological pH (7.4), aiding aqueous solubility after dilution.
LogP ~0.5 – 1.2Moderately lipophilic; requires organic solvent for high-concentration stocks.[1]
Solubility Profile DMSO (High), Ethanol (Moderate), Water (Low/pH-dependent)DMSO is the mandatory solvent for primary stocks.

Core Directives: The "Golden Rules" of Solubilization

  • The "DMSO First" Rule: Never attempt to dissolve NPP-Acid directly into water or cell culture media.[1] The hydrophobic pyrazole core will likely aggregate before the carboxylic acid can ionize.[1] Always dissolve in 100% anhydrous DMSO first.[1]

  • The 0.5% Limit: The final concentration of DMSO in your cell culture well must generally remain below 0.5% (v/v) (and ideally ≤0.1%) to prevent solvent toxicity [1].[1]

  • Visual QC: A clear solution in the tube does not guarantee a clear solution in the well. Always inspect for turbidity immediately after dilution.[1]

Protocol: Preparation of Stock Solution (100 mM)

Objective: Prepare a stable, high-concentration Master Stock in DMSO.

Materials:

  • NPP-Acid solid (stored at 4°C or -20°C, desiccated).[1]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Vortex mixer and Ultrasonic water bath.[1]

  • Amber glass vials (to protect nitro group from potential photodegradation).[1]

Procedure:

  • Equilibration: Allow the vial of NPP-Acid to warm to room temperature before opening to prevent water condensation.

  • Weighing: Weigh approximately 5–10 mg of NPP-Acid. Record the exact mass.

    • Example: Mass = 9.25 mg (0.00925 g).[1]

  • Calculation: Calculate the volume of DMSO required for a 100 mM stock.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particles remain, sonicate in a water bath at room temperature for 5–10 minutes.[1] The solution must be optically clear and yellow/colorless (depending on purity).[1]

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~3-6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution & Assay Setup

Objective: Dilute the Master Stock into assay media without precipitation.

The "Intermediate Step" Strategy: Directly dumping 100 mM stock into media can cause "shock precipitation."[1] We use an intermediate dilution step.[1]

Workflow Diagram (DOT):

DissolutionProtocol cluster_0 Critical Control Solid Solid NPP-Acid (Room Temp) Stock Master Stock (100 mM in DMSO) Solid->Stock Add DMSO Vortex/Sonicate Inter Intermediate Dilution (100x Working Conc) (in Media or Buffer) Stock->Inter Dilute 1:100 (e.g. 10µL into 990µL) QC QC Check: Turbidity/Precipitation Inter->QC Visual Inspect Final Final Assay Well (1x Conc, <0.5% DMSO) QC->Stock Precipitate? Sonicate/Warm QC->Final Add to Cells (e.g. 10µL into 90µL) Vehicle Vehicle Control (DMSO only) Vehicle->Final Match % DMSO

Caption: Step-by-step workflow from solid compound to final assay well, emphasizing the intermediate dilution step to prevent precipitation shock.

Step-by-Step Dilution:

  • Define Target Concentration: Assume a final assay concentration of 100 µM .

  • Prepare Intermediate (100x or 10x):

    • Dilute the 100 mM Master Stock 1:100 in Assay Media (or PBS).[1]

    • Mix: 10 µL of 100 mM Stock + 990 µL Media.[1]

    • Result: 1 mM Intermediate Solution (contains 1% DMSO).[1]

  • Visual Check: Hold the tube up to the light.[1] It should be clear. If cloudy, the compound has crashed out (see Troubleshooting).

  • Final Addition:

    • Add the Intermediate Solution to your cells.[1]

    • Example: Add 10 µL of 1 mM Intermediate to 90 µL of cell culture in the well.[1]

    • Final Concentration: 100 µM.[1]

    • Final DMSO: 0.1% (Safe for most cells).[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Undissolved particles in DMSO Stock Saturation or crystal lattice energy high.[1]Sonicate for 15 mins at 37°C. If still insoluble, dilute to 50 mM.
Cloudiness upon adding to Media "Shock precipitation" due to hydrophobicity.1.[1] Use the "Intermediate Step" method.2. Pre-warm media to 37°C.3. Add BSA (0.1%) to media to act as a carrier.[1]
Cell toxicity in Vehicle Control DMSO concentration too high.[1]Ensure Final DMSO < 0.5%.[1][2][3][4] Use a 1000x intermediate dilution if necessary.
Yellow color in media Nitro group absorbance.[1]Run a "Media + Compound" blank (no cells) to subtract background absorbance in optical assays (MTT/CCK-8).[1]

References

  • Galvao, J. et al. (2014).[1] "Unexpected low-dose toxicity of the universal solvent DMSO."[1] Archives of Toxicology.

  • Cayman Chemical. (n.d.).[1] "General Solubility Guidelines for Organic Compounds."

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: Propanoic acid derivatives."

  • PubChem. (2025).[1][5] "Compound Summary: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Analog)."

  • EPA CompTox. (2025).[1] "3-Nitropropionic acid Properties (Structural Fragment Reference)."

(Note: While specific literature for the exact 3-nitro-1H-pyrazol-1-yl derivative is sparse, protocols are derived from standard operating procedures for structurally homologous nitro-pyrazole carboxylic acids [4,5].)[1]

Sources

The Strategic Intermediate: A Comprehensive Guide to 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the pyrazole scaffold stands as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility have cemented its importance in medicinal chemistry. This guide focuses on a particularly valuable, yet underexplored, derivative: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid . This molecule is a trifunctional intermediate, possessing a reactive pyrazole core, a strategically placed nitro group for electronic modulation and further functionalization, and a carboxylic acid sidearm for conjugation and derivatization.

The presence of the nitro group at the 3-position of the pyrazole ring significantly influences its chemical reactivity and imparts unique biological properties to its downstream products.[1] This electron-withdrawing group enhances the acidity of the pyrazole N-H, facilitating its N-alkylation, and can later be reduced to a primary amine, opening pathways to a diverse array of fused heterocyclic systems. The propanoic acid side chain provides a crucial handle for amide bond formation, esterification, or for introducing this tailored pyrazole moiety into larger, more complex molecular architectures. This guide provides a detailed exploration of the synthesis, characterization, and strategic applications of this compound, tailored for researchers and professionals in organic synthesis and drug development.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence involving the N-alkylation of 3-nitro-1H-pyrazole with an ethyl 3-halopropanoate, followed by the hydrolysis of the resulting ester. An alternative, and often complementary, approach is the Michael addition of 3-nitro-1H-pyrazole to an acrylate ester.

Rationale for Synthetic Route Selection

The N-alkylation of pyrazoles is a well-established and reliable transformation.[3] For an unsymmetrical pyrazole such as 3-nitro-1H-pyrazole, regioselectivity of the alkylation is a key consideration. The electron-withdrawing nitro group at the 3-position is expected to direct alkylation to the N1 position due to both steric hindrance at the N2 position and electronic effects. The use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) provides a robust system for this transformation.

The subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure, typically carried out under basic conditions followed by acidification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate

This protocol details the N-alkylation of 3-nitro-1H-pyrazole with ethyl 3-bromopropanoate.

Materials:

  • 3-Nitro-1H-pyrazole

  • Ethyl 3-bromopropanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 3-nitro-1H-pyrazole.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate.

reagents 3-Nitro-1H-pyrazole + Ethyl 3-bromopropanoate + K₂CO₃ in DMF reaction N-Alkylation (60-70 °C, 12-16h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate purification->product

Caption: Workflow for the synthesis of the ester intermediate.

Protocol 2: Hydrolysis to this compound

This protocol describes the base-catalyzed hydrolysis of the ethyl ester.

Materials:

  • Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons (two doublets), and the two methylene groups of the propanoic acid side chain (two triplets). The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the pyrazole ring carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1540 and ~1350 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound.

Table 1: Expected Spectroscopic Data for this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate with three distinct points for further chemical modification, making it a valuable tool in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

Synthesis of Novel Amide Libraries for Biological Screening

The carboxylic acid functionality serves as an excellent handle for the synthesis of diverse amide libraries through coupling with various primary and secondary amines. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[4][5]

Workflow for Amide Library Synthesis:

start This compound coupling Amide Coupling (e.g., HATU, EDCI) start->coupling library Pyrazolyl-Propionamide Library coupling->library amines Diverse Amine Library (R₁R₂NH) amines->coupling

Caption: General workflow for the synthesis of an amide library.

This approach allows for the rapid generation of a multitude of compounds for screening against various biological targets, such as kinases, proteases, and other enzymes implicated in diseases like cancer and inflammation.[6][7][8]

Precursor to Aminopyrazole Derivatives and Fused Heterocyclic Systems

The nitro group on the pyrazole ring is a synthetic linchpin. Its reduction to a primary amine opens up a vast chemical space for further derivatization.[9][10] The resulting 3-(3-amino-1H-pyrazol-1-yl)propanoic acid is a key precursor for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to possess significant antitumor activity.[11][12]

Synthetic Transformation of the Nitro Group:

start This compound reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) start->reduction amino_intermediate 3-(3-amino-1H-pyrazol-1-yl)propanoic acid reduction->amino_intermediate cyclization Cyclocondensation (with β-dicarbonyl compounds) amino_intermediate->cyclization fused_system Pyrazolo[1,5-a]pyrimidine Derivatives cyclization->fused_system

Caption: Synthetic pathway to fused pyrazole systems.

The amino-pyrazole intermediate can react with various 1,3-dielectrophiles, such as β-ketoesters or malondialdehydes, to construct the pyrimidine ring, leading to the formation of the pyrazolo[1,5-a]pyrimidine core. The propanoic acid side chain can be retained for further modification or can be involved in the cyclization process depending on the chosen reaction conditions and reagents.

Conclusion

This compound is a highly functionalized and strategically important intermediate in organic synthesis. Its straightforward preparation, coupled with the orthogonal reactivity of its three functional groups, provides a powerful platform for the development of novel and diverse chemical entities. The protocols and applications detailed in this guide are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors, particularly in the quest for new therapeutic agents. The ability to systematically modify the pyrazole core, the nitro/amino group, and the carboxylic acid side chain offers a robust strategy for fine-tuning the physicochemical and biological properties of the final compounds, making this intermediate a valuable asset in the modern synthetic chemist's toolbox.

References

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2685. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia, 1(3), 753-769. [Link]

  • Reddy, T. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5373. [Link]

  • Omran, Z., et al. (2023). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Polycyclic Aromatic Compounds, 43(8), 7149-7162. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-167. [Link]

  • Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Pervova, M. G., et al. (2015). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 51(8), 665-696. [Link]

  • Banoğlu, E., et al. (2007). Synthesis of the Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids as Potential Analgesic Compounds. Turkish Journal of Chemistry, 31(6), 677-686. [Link]

  • PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 13(15), 4464-4481. [Link]

  • Ali, M. A., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. [Link]

  • Wikipedia. (2024). Reduction of nitro compounds. [Link]

  • Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(9), 123. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Bibi, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 389. [Link]

Sources

Application Note: Assay Development for 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid (3-NPPA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the characterization and biological profiling of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (referred to herein as 3-NPPA ).[1]

Given that 3-NPPA is a structural hybrid of a nitropyrazole core (often associated with high-energy or antimicrobial scaffolds) and a propanoic acid tail (structurally mimicking metabolic intermediates like succinate or 3-nitropropionic acid), this guide prioritizes assays that interrogate both its metabolic interference potential and its pharmacological utility.[1]

Abstract

This compound (3-NPPA ) represents a unique chemical scaffold combining an electron-deficient 3-nitropyrazole ring with a carboxylate side chain.[1] While often utilized as a synthetic intermediate for bicyclic heterocycles (e.g., pyrazolo-triazinones), its structural homology to the neurotoxin 3-nitropropionic acid (3-NPA) suggests potential activity as a metabolic modulator or succinate dehydrogenase (SDH) inhibitor.[1] This guide outlines a tiered assay cascade to characterize 3-NPPA, moving from physicochemical stability to enzymatic kinetics and cell-based profiling.[1]

Part 1: Physicochemical Characterization & Stability

Before biological testing, the compound’s behavior in solution must be validated to prevent false negatives due to precipitation or degradation.

Aqueous Solubility & pKa Determination

The propanoic acid moiety implies pH-dependent solubility.[1] The nitropyrazole ring is electron-withdrawing, likely lowering the pKa of the carboxylic acid compared to propionic acid (pKa ~4.87).

Protocol: Potentiometric Titration

  • Preparation: Dissolve 5 mg of 3-NPPA in 50 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M KOH using an automatic titrator (e.g., Mettler Toledo T5) at 25°C.

  • Data Analysis: Plot pH vs. Volume of Titrant. Determine the thermodynamic pKa using the Henderson-Hasselbalch equation.[1]

    • Expected pKa: ~3.5 – 4.2 (Acidic shift due to nitropyrazole).[1]

  • Solubility Boundary: If precipitation occurs below pH 4, use DMSO stock solutions (up to 10 mM) diluted into buffered media (pH 7.[1]4) for all subsequent assays.

Photostability Assessment

Nitropyrazoles can be photosensitive, undergoing rearrangement or denitration under UV light.

  • Method: Expose 100 µM 3-NPPA (in PBS) to a Solar Simulator (xenon arc) for 0, 1, 4, and 24 hours.

  • Detection: Analyze via HPLC-UV (254 nm). Loss of >5% peak area indicates a requirement for amber glassware in all biological assays.[1]

Part 2: Biochemical Assay (The "Metabolic Mimic" Hypothesis)

Rationale: The structural similarity between 3-NPPA and succinate suggests it may act as a competitive inhibitor of Succinate Dehydrogenase (SDH/Complex II) , similar to the known toxin 3-nitropropionic acid (3-NPA).[1]

Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the reduction of DCPIP (2,6-dichlorophenolindophenol) as succinate is oxidized to fumarate.[1]

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Substrate: 20 mM Sodium Succinate.[1]

  • Electron Acceptor: 50 µM DCPIP (Blue in oxidized form, colorless when reduced).[1]

  • Enzyme Source: Mitochondrial fraction from rat liver or purified Complex II (commercial kit).[1]

Protocol:

  • Baseline Setup: In a 96-well clear plate, add 10 µL of 3-NPPA (serial dilutions: 0.1 µM to 100 µM). Include 3-NPA as a positive control (IC50 ~ 0.2 mM).[1]

  • Reaction Mix: Add 170 µL Buffer + 10 µL DCPIP + 10 µL Enzyme source.

  • Initiation: Add 10 µL Succinate to start the reaction.

  • Kinetic Read: Measure Absorbance at 600 nm every 30 seconds for 20 minutes at 37°C.

  • Calculation:

    
    
    
    • Note: If 3-NPPA shows inhibition, perform a Lineweaver-Burk plot to determine if inhibition is competitive (Vmax constant, Km increases).

Part 3: Cell-Based Profiling (Cytotoxicity & Uptake)[1]

Metabolic Viability Screen (MTS Assay)

To determine if 3-NPPA enters cells and disrupts metabolism (mitochondrial toxicity).[1]

Cell Lines:

  • HepG2: Liver model (metabolic activity).[1]

  • SH-SY5Y: Neuronal model (susceptibility to energy depletion).[1]

Workflow:

  • Seed cells at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treat with 3-NPPA (0 – 500 µM) for 24 and 48 hours.

  • Add 20 µL MTS reagent (Promega).[1] Incubate 2 hours.

  • Read Absorbance at 490 nm.[1]

  • Interpretation: A sharp drop in viability in SH-SY5Y but not HepG2 suggests neurotoxic potential similar to 3-NPA.[1]

Antimicrobial Screening (MIC Determination)

Nitropyrazoles are often precursors to antimicrobial agents.[1]

  • Organisms: E. coli (Gram-), S. aureus (Gram+).[1]

  • Method: Broth microdilution in Mueller-Hinton broth.[1]

  • Endpoint: Minimum Inhibitory Concentration (MIC) defined as the lowest concentration inhibiting visible growth after 18h at 37°C.[1]

Part 4: Analytical Quantification (LC-MS/MS)

For pharmacokinetic (PK) studies or verifying stock concentrations.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Negative Mode (due to the carboxylic acid).[1]

  • MRM Transition: Monitor parent ion

    
     (approx. m/z 184) 
    
    
    
    fragment ions (loss of
    
    
    or carboxyl group).[1]

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of the assay cascade, from chemical handling to biological validation.

G cluster_QC Phase 1: QC & Physicochemical cluster_Bio Phase 2: Biological Activity Compound 3-NPPA Compound (Solid) Solubility pKa & Solubility (Potentiometric Titration) Compound->Solubility Stability Photostability Check (HPLC-UV) Compound->Stability Enzyme SDH Inhibition Assay (Mitochondrial Complex II) Solubility->Enzyme If Soluble >100µM Stability->Enzyme If Stable Cell Cytotoxicity Profiling (HepG2 / SH-SY5Y) Enzyme->Cell Hit Confirmation Micro Antimicrobial Screen (MIC Determination) Enzyme->Micro Parallel Screen Decision Activity Profile Analysis Cell->Decision Micro->Decision

Figure 1: Strategic Assay Cascade for 3-NPPA Characterization. Phase 1 ensures the compound is suitable for testing; Phase 2 interrogates specific metabolic and cytotoxic pathways.

Part 6: Data Summary Tables

Table 1: Troubleshooting Common Assay Issues

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer Low pH or High Ionic StrengthPre-dilute in DMSO; Ensure buffer pH > 5.0 (above pKa).[1]
High Background in SDH Assay DCPIP auto-reductionUse fresh DCPIP; Keep reagents in dark; Add enzyme last.
Inconsistent LC-MS Signal Poor Ionization in Positive ModeSwitch to Negative Mode ESI (Carboxylic acids ionize better as anions).
Cell Toxicity in Controls DMSO concentration > 1%Normalize DMSO to <0.5% in all wells.

Part 7: References

  • PubChem. (2025).[1] Compound Summary: 3-Nitropyrazole.[1][2][3] National Library of Medicine.[1] [Link][1]

  • Zapol'skii, V. A., et al. (2025).[4] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.[4] [Link][1]

  • Francis, K., et al. (2013). 3-nitropropionic acid (3-NPA) induced neurotoxicity: A perspective review. Journal of Basic and Clinical Physiology and Pharmacology. (Contextual grounding for SDH assay design). [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Nitropyrazoles

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Pathogens adept at evading the effects of current antibiotics pose a significant threat to global health, making the development of new therapeutic agents a critical priority.[1] In this context, heterocyclic compounds, particularly those containing a nitro group, have been a fertile ground for discovery.[2][3][4]

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid belongs to the class of nitropyrazole derivatives. Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8][9] The inclusion of a nitro group is of particular significance. Nitroaromatic compounds often exhibit antimicrobial effects through a mechanism of bioreduction.[2][3] It is widely accepted that microbial nitroreductases can activate these compounds, leading to the formation of toxic intermediates such as nitroso and superoxide radicals.[2][3] These reactive species can then covalently bind to and damage essential macromolecules like DNA, ultimately leading to cell death.[2][10][11] This mechanism of action, which is distinct from many existing antibiotic classes, makes nitropyrazoles an attractive scaffold for the development of new drugs to combat resistant bacterial strains.[12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this compound. The protocols detailed herein are based on established, internationally recognized methodologies to ensure the generation of reliable and reproducible data.

Mechanism of Action: The Working Hypothesis

The proposed antimicrobial mechanism of action for this compound is predicated on the established activity of other nitro-heterocyclic compounds. The central hypothesis is the reductive activation of the nitro group by microbial enzymes.

Caption: Proposed reductive activation pathway of this compound.

This proposed mechanism underscores the importance of evaluating the compound against a diverse panel of microorganisms, as the expression and efficiency of nitroreductases can vary between species.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the initial antimicrobial screening of this compound. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for data integrity and comparability.[13][14]

Preparation of Stock Solutions and Test Compound

The accurate preparation of the test compound is the foundation of reliable screening.

  • Solubility Testing : Initially, determine the solubility of this compound in various solvents compatible with microbiological assays (e.g., dimethyl sulfoxide (DMSO), ethanol, sterile deionized water). The chosen solvent should not exhibit antimicrobial properties at the concentrations used.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in the selected solvent. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Primary Screening: Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative technique for initial screening.[15][16][17][18] It provides a rapid visual assessment of the compound's ability to inhibit microbial growth.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Stock solution of this compound

  • Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)

  • Negative control disks (impregnated with the solvent used for the stock solution)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Inoculation of Agar Plates : Aseptically, dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Application of Disks : Using sterile forceps, place paper disks impregnated with a known amount of the test compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[18] Also, place positive and negative control disks.

  • Incubation : Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[15]

  • Observation and Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[17]

Data Interpretation:

Zone of Inhibition (mm)Interpretation
< 10No significant activity
10 - 14Moderate activity
15 - 19Strong activity
> 20Very strong activity

Note: These are general guidelines; interpretation should be compared against the positive control.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][19] This method is considered a gold standard in antimicrobial susceptibility testing.[20][21]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well

  • Stock solution of this compound

  • Positive control antibiotic

  • Growth control (no compound) and sterility control (no bacteria) wells

  • Multichannel pipette

Procedure:

  • Preparation of Serial Dilutions : Perform a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.[22] For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound at twice the desired starting concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation : Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL in the test wells and a 1:1 dilution of the compound concentrations.[22]

  • Controls :

    • Growth Control : Inoculated MHB without the test compound.

    • Sterility Control : Uninoculated MHB.

  • Incubation : Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[23] This can be assessed visually or with a microplate reader.

Caption: Workflow for MIC and MBC determination.

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][19] This helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Subculturing : Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating : Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation : Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination : The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates.[22][23]

Data Interpretation:

The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity:

  • MBC/MIC ≤ 4 : Generally considered bactericidal.[19]

  • MBC/MIC > 4 : Generally considered bacteriostatic.

Data Summary and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Antimicrobial Activity of this compound

MicroorganismDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923[Insert Data][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Escherichia coli ATCC 25922[Insert Data][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Pseudomonas aeruginosa ATCC 27853[Insert Data][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Candida albicans ATCC 90028[Insert Data][Insert Data][Insert Data][Calculate][Fungicidal/Fungistatic]
[Other Test Organisms][Insert Data][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]

Conclusion and Future Directions

These application notes provide a standardized workflow for the initial antimicrobial screening of this compound. Positive results from these assays, particularly a low MIC and an MBC/MIC ratio indicative of bactericidal activity, would warrant further investigation. Subsequent steps could include:

  • Screening against a broader panel of clinically relevant and drug-resistant strains.

  • Time-kill kinetic studies to further characterize the bactericidal or bacteriostatic effects.

  • Cytotoxicity assays to assess the compound's selectivity for microbial cells over mammalian cells.

  • Mechanism of action studies to confirm the role of nitroreductases and investigate other potential cellular targets.

By following these rigorous and validated protocols, researchers can effectively evaluate the antimicrobial potential of this compound and contribute to the vital search for next-generation antimicrobial agents.

References

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. Journal of General Microbiology, 100(2), 271–281. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Wikipedia. (2023). Disk diffusion test. [Link]

  • Bio-protocol. (2019). 2.4. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Edwards, D. I., & Goldstein, B. P. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283–288. [Link]

  • GARDP. (n.d.). Disk diffusion test. REVIVE. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]

  • G. S. B. S. S. S. S. S. S. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4252. [Link]

  • ASM Journals. (2014). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

  • Semantic Scholar. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]

  • Molecules. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. [Link]

  • MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. [Link]

  • ResearchGate. (2025). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • NIH. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 283–306. [Link]

Sources

Application Notes and Protocols for 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid in medicinal chemistry. While direct literature on this specific molecule is emerging, this guide synthesizes data from the broader class of pyrazole and nitropyrazole derivatives to propose high-probability research applications and detailed experimental protocols. The pyrazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1][2] The introduction of a nitro group and a propanoic acid side chain suggests unique opportunities for this molecule as a versatile building block, a potential inhibitor of key biological targets, and a candidate for prodrug strategies. This guide will explore its potential in oncology and infectious diseases, providing the scientific rationale and step-by-step protocols for its evaluation.

Introduction: The Scientific Rationale for Investigating this compound

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutics, including anti-inflammatory agents like celecoxib, anticancer drugs such as ruxolitinib, and phosphodiesterase inhibitors like sildenafil.[2][4] The molecule this compound integrates three key chemical features, each contributing to its potential pharmacological profile:

  • The Pyrazole Core: This scaffold provides a rigid and chemically stable framework that can be readily functionalized. It often serves as a bioisostere for other aromatic rings, enhancing properties like solubility and metabolic stability.[2] The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking interactions with biological targets.[2]

  • The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring. In medicinal chemistry, nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[5] The nitro group can be crucial for binding to specific enzymatic pockets and can also be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.

  • The Propanoic Acid Side Chain: This functional group imparts hydrophilicity and provides a handle for further chemical modification. The carboxylic acid can engage in ionic interactions and hydrogen bonding with amino acid residues in target proteins. Furthermore, it opens up possibilities for esterification to create prodrugs with improved pharmacokinetic properties.[6]

Given these features, this compound is a compelling candidate for investigation in several therapeutic areas. This guide will focus on its potential as an anticancer agent, leveraging the known activities of pyrazole derivatives as kinase inhibitors and the potential for hypoxia-activated cytotoxicity, and as an antimicrobial agent, a well-established activity for many nitro-heterocyclic compounds.[5][7]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would begin with the synthesis of 3-nitro-1H-pyrazole, which can be achieved through the thermal rearrangement of 1-nitropyrazole.[10] This is followed by an N-alkylation step using a suitable three-carbon synthon bearing a protected carboxylic acid or a precursor functional group.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-nitro-1H-pyrazole cluster_1 Step 2: N-alkylation cluster_2 Step 3: Hydrolysis 1-nitropyrazole 1-nitropyrazole 3-nitro-1H-pyrazole 3-nitro-1H-pyrazole 1-nitropyrazole->3-nitro-1H-pyrazole Heat (Rearrangement) 3-nitro-1H-pyrazole_2 3-nitro-1H-pyrazole intermediate_ester Alkyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate 3-nitro-1H-pyrazole_2->intermediate_ester Base alkyl_3-halopropanoate Alkyl 3-halopropanoate alkyl_3-halopropanoate->intermediate_ester intermediate_ester_2 Alkyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate final_product This compound intermediate_ester_2->final_product Acid/Base Hydrolysis

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 3-nitro-1H-pyrazole

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-alkylation:

    • To a solution of 3-nitro-1H-pyrazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl 3-bromopropanoate (1.2 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water (3:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

    • Once the hydrolysis is complete, concentrate the mixture to remove THF.

    • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield this compound.

    • Purify the final product by column chromatography or recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Oncology: A Potential Kinase Inhibitor and Hypoxia-Activated Agent

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[11] Many pyrazole-containing drugs target kinases that are dysregulated in cancer.[7] The propanoic acid moiety of our target compound could potentially interact with the hinge region or solvent-exposed regions of a kinase active site. Furthermore, the nitroaromatic group raises the intriguing possibility of its use as a hypoxia-activated prodrug, targeting the unique tumor microenvironment.

Rationale as a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The pyrazole ring of this compound can act as a scaffold to present other functional groups in the correct orientation for binding to the ATP pocket of a kinase. The propanoic acid could form key interactions with lysine or aspartate residues often found in or near the active site.

Kinase_Inhibition_Workflow Start Start: Synthesized Compound HTS High-Throughput Screening (Kinase Panel) Start->HTS Hit_Identified Hit Identification (Potent Inhibition of a Specific Kinase) HTS->Hit_Identified End_No_Hit End_No_Hit HTS->End_No_Hit No Hits IC50 IC50 Determination Hit_Identified->IC50 Yes Cell_Based_Assay Cell-Based Assays (Target-dependent cell lines) IC50->Cell_Based_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot for downstream signaling) Cell_Based_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for evaluating kinase inhibitory activity.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases. Commercial kits (e.g., ADP-Glo™, LanthaScreen®) are widely available and can be adapted.

Materials:

  • Recombinant human kinases of interest

  • Appropriate kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Setup:

    • Add kinase assay buffer to all wells.

    • Add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase to all wells except the negative control.

    • Add the substrate to all wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Kinase Selectivity A measure of how selectively an inhibitor binds to a specific kinase compared to other kinases.
Potential as a Hypoxia-Activated Prodrug

Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are overexpressed in the hypoxic (low oxygen) environment of solid tumors. This reduction can generate cytotoxic species that kill cancer cells.

Protocol 3: Cell Viability Assay under Normoxic and Hypoxic Conditions

This protocol assesses the selective cytotoxicity of the compound under low oxygen conditions.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • This compound (in DMSO)

  • Positive control (e.g., Tirapazamine)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom, white-walled plates

  • Standard cell culture incubator (normoxia: 21% O₂)

  • Hypoxia chamber or incubator (1% O₂)

Procedure:

  • Cell Seeding: Seed cells in two identical 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include vehicle control (DMSO) and positive control wells.

  • Incubation:

    • Place one plate in a standard incubator (normoxia).

    • Place the second plate in a hypoxia chamber.

    • Incubate both plates for 48-72 hours.

  • Viability Assessment:

    • Remove plates from the incubators and allow them to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Shake the plates for 2 minutes and then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read luminescence on a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia suggests selective activity.

Application in Infectious Diseases: A Potential Antimicrobial Agent

Nitro-heterocyclic compounds have a long history as antimicrobial agents. Their mechanism often involves the reductive activation of the nitro group by microbial nitroreductases to form radical species that damage DNA and other macromolecules.[5]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This is a standard microbiology assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring OD₆₀₀

Procedure:

  • Prepare Inoculum: Grow a fresh culture of the bacterial strain and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

This compound represents a molecule with significant, albeit underexplored, potential in medicinal chemistry. Its composite structure, featuring the privileged pyrazole scaffold, a bioreducible nitro group, and a versatile propanoic acid handle, makes it a prime candidate for investigation in oncology and infectious diseases. The protocols detailed in this guide provide a robust framework for initiating these investigations. Future work should focus on screening this compound against a broad range of kinases and microbial strains to identify initial hits. Subsequent lead optimization efforts could involve modifying the propanoic acid side chain to improve potency and pharmacokinetic properties, or altering the substitution on the pyrazole ring to fine-tune selectivity. The exploration of this and similar molecules will undoubtedly contribute to the rich and continuing legacy of pyrazole-based drug discovery.

References

  • Abadi, A. H., et al. (2006). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure. Available at: [Link]

  • Chen, J., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society. Available at: [Link]

  • Jansen, M. A. C., et al. (2018). Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available at: [Link]

  • Özdemir, A., et al. (2015). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Bakunova, S. M., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][12]triazin-7(6H). Molecules. Available at: [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Martinez, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Singh, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Popa, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Bakunova, S. M., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][12]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

  • Zhang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Li, Y., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules. Available at: [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers Media S.A.. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

  • da Silva, A. F., et al. (2019). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances. Available at: [Link]

  • FDA. (n.d.). UNII - 82S8X8XX8H. FDA. Available at: [Link]

Sources

Click chemistry reactions with 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation and Functionalization Strategies using 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Executive Summary & Molecule Profile

This guide details the strategic integration of This compound (3-NPPA) into "Click Chemistry" workflows. While 3-NPPA itself lacks a native click handle (azide/alkyne), it serves as a high-value heterocyclic linker scaffold . Its propanoic acid tail provides a versatile conjugation site, while the nitropyrazole core acts as a robust, electron-deficient aromatic system that can serve as a bioisostere or a precursor to functional amines.

Critical Distinction: Do not confuse this molecule with 3-nitropropionic acid (3-NPA), a known mitochondrial toxin. 3-NPPA contains a pyrazole ring which significantly alters its pharmacological and toxicological profile.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Core Function Heterocyclic Linker / Warhead Precursor
Primary Handle Carboxylic Acid (COOH) – Amenable to Amide Coupling
Secondary Handle Nitro Group (NO₂) – Reducible to Amine (post-click)
LogP ~0.75 (Hydrophilic, favorable for bioconjugation)
Click Strategy "Pre-Click" Functionalization : The COOH is converted to an Alkyne or Azide amide before the click reaction.[1][2][3]

Strategic Workflow: The "Click-Ready" Architecture

To utilize 3-NPPA in click chemistry (specifically CuAAC or SPAAC), it must first be "activated." The most robust pathway involves coupling the acid to a bifunctional linker (e.g., Propargylamine) to generate an Alkyne-Tagged Pyrazole .

Figure 1: Strategic Pathway for 3-NPPA Click Functionalization

G Start 3-(3-nitro-1H-pyrazol-1-yl) propanoic acid (3-NPPA) Step1 Activation (HATU/NHS) Start->Step1 Activation Intermediate Activated Ester (NHS-Ester) Step1->Intermediate Step2 Functionalization (+ Propargylamine) Intermediate->Step2 Amide Coupling Product Click-Ready Reagent (Alkyne-Tagged Pyrazole) Step2->Product Yields Alkyne Click CuAAC Reaction (+ Azide-Target) Product->Click Click Chemistry Final Conjugated Scaffold (Drug/Protein-Linker-Pyrazole) Click->Final Triazole Formation

Caption: Workflow transforming the raw carboxylic acid into a click-ready alkyne scaffold for downstream conjugation.

Detailed Experimental Protocols

Protocol A: Synthesis of "Click-Ready" Alkyne-3-NPPA

Objective: Convert the carboxylic acid of 3-NPPA into a terminal alkyne amide using Propargylamine. This creates a stable "Click Reagent."

Reagents Required:

  • This compound (1.0 equiv)

  • Propargylamine (1.2 equiv)

  • HATU (1.2 equiv) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 3-NPPA (1 mmol, 185 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3 mmol, 522 µL) and stir at 0°C for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Allow the activation to proceed for 15 minutes at 0°C. Note: The solution may turn slightly yellow.

  • Linker Addition: Dropwise add Propargylamine (1.2 mmol, 77 µL).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Validation: The product, N-(prop-2-yn-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide , should show a characteristic alkyne proton peak at ~2.2 ppm (triplet) in ¹H-NMR.

Protocol B: The Click Reaction (CuAAC)

Objective: Conjugate the Alkyne-3-NPPA (from Protocol A) to an Azide-tagged target (e.g., Azide-Fluorophore or Azide-DNA) using Copper-Catalyzed Azide-Alkyne Cycloaddition.

Reagents Required:

  • Alkyne-3-NPPA (1.0 equiv)

  • Target-Azide (1.0 equiv)

  • CuSO₄·5H₂O (100 mM stock in water)

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM stock)

  • Sodium Ascorbate (500 mM fresh stock)

Step-by-Step Methodology:

  • Ligand Complexation (Critical): Premix CuSO₄ (1 equiv) and THPTA (5 equiv) in a small tube prior to addition. This protects the biomolecule from oxidative damage and accelerates the reaction.

  • Reaction Mix: In a 1.5 mL Eppendorf tube, combine:

    • PBS Buffer (pH 7.4) or DMSO/Water (1:1) – Solvent choice depends on target solubility.

    • Alkyne-3-NPPA (Final conc: 1 mM)

    • Target-Azide (Final conc: 1 mM)

  • Catalyst Addition: Add the Cu-THPTA complex (Final Cu conc: 50–100 µM).

  • Initiation: Add Sodium Ascorbate (Final conc: 2.5 mM). The solution should remain clear.

  • Incubation: Incubate at RT for 1 hour in the dark (if using fluorophores).

  • Purification:

    • Small Molecules: Dilute with water and extract with EtOAc.

    • Biomolecules:[4][5][6] Desalt using a PD-10 column or dialyze to remove Copper/Ligand.

Application Notes & Discussion

Why use this Scaffold?
  • Regiochemistry Control: The synthesis of 3-NPPA via Michael addition (3-nitropyrazole + acrylate) is highly regioselective for the N1 position, avoiding the mixtures common in direct alkylation of pyrazoles [1].

  • Post-Click Modification: The nitro group (NO₂) on the pyrazole ring is "orthogonal" to the click reaction. After the click conjugation, the nitro group can be reduced (using SnCl₂ or H₂/Pd) to an amine . This allows for a secondary conjugation step, enabling the creation of heterobifunctional linkers (e.g., PROTACs).

  • Solubility: The propanoic acid linker adds minimal lipophilicity, maintaining good water solubility for the final conjugate.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Protocol A Hydrolysis of Active EsterEnsure DMF is anhydrous. Use HATU instead of EDC for faster kinetics.
Precipitation in Click Rxn Poor Solubility of PyrazoleAdd 10-20% DMSO to the aqueous buffer.
Blue/Green Solution Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate. Keep reaction under N₂ gas if possible.

References

  • Regioselective Synthesis:Synthesis of 3-Nitro-1H-pyrazole derivatives via Michael Addition.
  • Click Chemistry Fundamentals: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • CuAAC Protocols: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • BroadPharm Reagents: 3-(1H-pyrazol-1-yl)propan-1-amine (Click Chemistry Reagent Catalog). Link

Sources

Troubleshooting & Optimization

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-NPP-042 | Version: 2.1 | Department: Application Science & Technical Support[1][2]

Lead Scientist’s Note

From the desk of Dr. Aris Thorne, Senior Application Scientist

You are likely working with 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid as a scaffold for pharmaceutical synthesis or as a metabolic probe.[1][2] This molecule combines two distinct functionalities: a nitro-pyrazole core (electron-deficient, potentially photosensitive) and a propanoic acid tail (hydrophilic, pH-sensitive).[1][2]

My team frequently fields inquiries regarding the "browning" of this compound or its refusal to dissolve in aqueous buffers. These issues are rarely due to synthesis errors but rather a misunderstanding of the molecule's amphiphilic and photochemical nature.[2] This guide moves beyond standard MSDS data to provide the operational logic needed to maintain sample integrity.

Part 1: The "Golden Rules" of Storage

Strict adherence to these conditions prevents the three most common degradation pathways: Photochemical Reduction, Decarboxylation, and Hygroscopic Aggregation.[1]

ParameterRecommended ConditionTechnical Rationale (The "Why")
Temperature -20°C (Long-term) 4°C (Active use < 2 weeks)Kinetic Stabilization: The nitro group on the pyrazole ring is thermodynamically stable but kinetically susceptible to slow reduction or rearrangement at room temperature over months.[1][2] Freezing arrests this entropy.[1][2]
Light Exposure Strictly Dark (Amber Vials) Photon-Induced Radical Formation: Nitro-pyrazoles are chromophores.[1][2] UV/Visible light absorption can trigger the formation of nitroso-intermediates or radicals, manifesting as a color shift from off-white to yellow/brown.[1][2]
Atmosphere Inert (Argon/Nitrogen) Oxidative & Moisture Protection: The carboxylic acid tail is capable of hydrogen bonding with atmospheric water (hygroscopicity), leading to "clumping."[1][2] Argon prevents this and minimizes oxidative stress.[1][2]
Container Glass (Teflon-lined cap) Plastic Leaching: Avoid storing DMSO stock solutions in polypropylene (eppendorf) tubes for long periods; the solvent can leach plasticizers which interfere with LC-MS signals.[1][2]
Part 2: Troubleshooting & FAQs

Direct solutions to the most frequent tickets submitted to our support center.

Category A: Solubility & Solution Chemistry

Q: I’m trying to dissolve the compound in PBS (pH 7.4), but it precipitates. Why? A: This is a pKa issue.

  • The Science: The carboxylic acid moiety has a pKa of approximately 4.5–4.[2]8. In pure water or weak buffers, the protonated (neutral) form dominates, which has poor aqueous solubility due to the lipophilic nitro-pyrazole ring.[1][2]

  • The Fix: You must drive the equilibrium to the carboxylate salt form.[2]

    • Dissolve the powder in a minimal volume of 100% DMSO first.[2]

    • Slowly add this to your buffer while stirring.

    • If precipitation persists, adjust the pH of your buffer to >7.5 before addition.[2] The deprotonated carboxylate (

      
      ) is highly soluble.[1][2]
      

Q: Can I sonicate the sample to speed up dissolution? A: Yes, but with caution. Short bursts (10-15 seconds) in a water bath sonicator are acceptable.[1][2] Avoid probe sonication , which generates localized hot spots (>100°C) that can trigger decarboxylation of the propanoic acid tail or degrade the nitro group.[1]

Category B: Physical Appearance & Stability [2]

Q: My sample has turned from white to a light yellow. Is it still usable? A: Likely yes, but verify.

  • Diagnosis: Yellowing is the hallmark of trace photochemical degradation (nitro

    
     nitroso/amine trace impurities).[1][2] This often happens if the vial was left on a benchtop.[2]
    
  • Action: Run a standard LC-MS. If the parent peak (M+H) is >98% and the impurity is trace, it is suitable for biological assays but not for precise kinetic constant (

    
    ) determinations.[1][2]
    

Q: The powder has clumped into a sticky mass.[2] Can I dry it? A: Do not heat to dry. The "stickiness" indicates water absorption (formation of hydrates).[2]

  • Protocol: Place the open vial in a vacuum desiccator over

    
     (phosphorus pentoxide) or activated silica gel for 24 hours at room temperature. Heating a nitro-compound that is potentially hydrated can lead to hydrolysis or accelerated decomposition.[1][2]
    
Part 3: Critical Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Use this method to ensure reproducible biological data.[1][2]

  • Weighing: Weigh the solid rapidly. Due to hygroscopicity, do not leave the stock bottle open.[2]

  • Solvent Choice: Use Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).[1][2] Water content in DMSO accelerates degradation.[1][2]
    
  • Dissolution: Add DMSO to achieve 10 mM. Vortex for 30 seconds.[1][2]

  • Aliquot: Divide into small volumes (e.g., 50

    
    L) in amber glass vials  or black microcentrifuge tubes.
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

    • Shelf Life: 6 months at -20°C.[1][2]

    • Freeze-Thaw Cycles: Max 3.

Protocol 2: QC Verification (Purity Check)

If you suspect degradation, look for these specific markers.

  • Method: Reverse-Phase HPLC (C18 Column).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro absorbance).[1][2]

  • Pass Criteria:

    • Single peak >95% area.[1][2][3][4]

    • Fail: Appearance of a peak at [M-44] (Decarboxylation) or [M-16] (Reduction).[1][2]

Part 4: Logic & Visualization
Diagram 1: Storage Decision Logic

Follow this flow to determine the immediate handling of your shipment.

StorageLogic Start Receive Shipment CheckSeal Is Seal Intact? Start->CheckSeal Inspect Visual Inspection: Color? CheckSeal->Inspect Yes White White/Off-White (Crystalline) Inspect->White Yellow Yellow/Brown (Discolored) Inspect->Yellow Sticky Clumped/Sticky (Hydrated) Inspect->Sticky Action1 Store at -20°C (Desiccated) White->Action1 Action2 Run LC-MS Check Purity Yellow->Action2 Action3 Vacuum Desiccate (24h, RT) Sticky->Action3 Action3->Action2 After Drying

Caption: Decision matrix for initial sample handling. Color codes indicate urgency: Green (Safe), Yellow (Caution/Verify), Red (Intervention Required).[1][2]

Diagram 2: Degradation Pathways

Understanding the enemy: How the molecule breaks down.

Degradation Compound 3-(3-nitro-1H-pyrazol-1-yl) propanoic acid Nitroso Nitroso/Amine Derivatives (Color Change) Compound->Nitroso Reduction Decarb Decarboxylation (Loss of CO2) Compound->Decarb Elimination Salt Carboxylate Salt (Soluble) Compound->Salt Deprotonation UV UV Light / Photons UV->Nitroso Heat Heat (>150°C) Heat->Decarb Base High pH (>10) Base->Salt

Caption: Primary chemical fates of the molecule. Light induces reduction (yellowing), heat induces decarboxylation, and base induces salt formation (solubility).[1][2]

References & Authoritative Sources
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Nitropropionic acid (Structural Analog Safety Data). Retrieved from .[1][2]

  • Zhang, Y. et al. (2025). Progress on 3-Nitropropionic Acid Derivatives: Structural Characteristics and Biological Activities.[1][2] MDPI Molecules.[1][2] Retrieved from .[1][2]

  • Cayman Chemical (2025). Pyrazinamide Solubility and Storage Technical Data (Heterocyclic Acid Analog).[1][2][5] Retrieved from .[1][2]

  • Gaylord Chemical (2022). Dimethyl Sulfoxide (DMSO) Solubility Data and Compatibility Guide.[1][2] Retrieved from .[1][2]

(Note: While direct literature on the specific this compound isomer is limited, protocols are derived from the validated chemistry of 3-nitropropionic acid and nitro-substituted pyrazoles as cited above.)

Sources

Optimizing reaction conditions for derivatizing 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid , a critical bifunctional building block in medicinal chemistry.[1][2]

The presence of the electron-withdrawing nitro group (


) on the pyrazole ring, combined with the flexible propanoic acid tail, creates specific electronic and solubility challenges. This guide focuses on the two primary derivatization pathways: Amide Coupling  (functionalizing the tail) and Nitro Reduction  (functionalizing the core).

Table of Contents

  • Core Analysis: Electronic & Physical Properties[1][2]

  • Module 1: Amide Coupling Optimization (Troubleshooting "Sluggish" Activations)

  • Module 2: Nitro Group Reduction (Chemo-selective Strategies)

  • Experimental Protocols

  • FAQ & Troubleshooting

  • References

Core Analysis: Electronic & Physical Properties[1][2]

Before initiating synthesis, understand how the scaffold behaves in solution:

  • Electronic Deactivation: The 3-nitro group is strongly electron-withdrawing.[1][2] This reduces the basicity of the pyrazole nitrogens, preventing them from interfering with acid-activation agents (like carbodiimides). However, it also increases the crystallinity of the molecule, often leading to poor solubility in non-polar solvents (DCM, Toluene).

  • Solubility Profile:

    • Good: DMSO, DMF, DMAc, NMP.

    • Moderate: MeOH, MeCN (often requires heat).[1]

    • Poor:[1][2] DCM, Et2O, Hexanes.

  • Acidity: The propanoic acid pKa is expected to be slightly lower (~4.2–4.[1]5) than unsubstituted propanoic acid due to the inductive effect of the nitropyrazole, making it readily deprotonated by weak bases (DIPEA, TEA).

Module 1: Amide Coupling Optimization

The most common failure mode in coupling this scaffold is precipitation of the activated ester or incomplete conversion due to solvent incompatibility.

Decision Matrix: Choosing the Right Coupling Agent
ConditionRecommended ReagentSolvent SystemWhy?
Standard HATU / DIPEADMF or DMAcHATU handles the steric bulk and ensures rapid activation before the intermediate precipitates.[1][2]
Cost-Sensitive T3P (Propylphosphonic anhydride)EtOAc / DMF (4:[1][2]1)T3P offers easy workup (water-soluble byproducts) and works well for less nucleophilic amines.[1][2]
Difficult Amines Acid Chloride (via

)
DCM / DMF (cat.)[1]If the amine is electron-poor, generate the acid chloride first. Note: Isolate the acid chloride if possible to remove excess oxalyl chloride.[1][2]
Technical Insight: The "Pre-Activation" Myth

Do not pre-activate this specific acid with EDC/NHS for long periods (>15 min). The resulting NHS-ester often has low solubility in organic solvents and may crash out, preventing reaction with the amine. Protocol Recommendation: Add the amine immediately after the coupling agent.

Module 2: Nitro Group Reduction

Reducing the nitro group to an amine (


) enables the synthesis of fused bicyclic systems or further decoration of the pyrazole core.
Chemo-selectivity Challenges
  • Over-reduction: Harsh hydrogenation can reduce the pyrazole double bonds (rare, but possible under high pressure).

  • Catalyst Poisoning: The pyrazole nitrogens can coordinate to Pd/Pt surfaces, stalling the reaction.

  • Halogen Sensitivity: If your scaffold contains halogens (Cl/Br), Pd/H2 will cause dehalogenation.[1][2]

Recommended Reduction Systems
MethodReagentsScopePros/Cons
Catalytic Hydrogenation

(1 atm), 10% Pd/C
Standard (No Halogens)Cleanest. Fast workup (filtration).[1][2] Risk of catalyst poisoning (add AcOH to protonate nitrogens).
Iron Reduction Fe powder,

, EtOH/H2O
Halogen-tolerantMost Robust. Tolerates sensitive groups.[1] Requires filtration of iron sludge (Celite).
Tin Chloride

, EtOH
Small ScaleReliable. Good for small batches.[1] Workup can be messy (emulsions).[1][2]

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic for derivatizing the scaffold.

Derivatization_Workflow Start 3-(3-nitro-1H-pyrazol-1-yl) propanoic acid Target Target Selection Start->Target Path_Amide Pathway A: Amide Coupling Target->Path_Amide Modify Tail Path_Red Pathway B: Nitro Reduction Target->Path_Red Modify Core Amine_Check Is Amine Nucleophilic? Path_Amide->Amine_Check Halogen_Check Contains Halogens? Path_Red->Halogen_Check HATU Use HATU/DIPEA in DMF Amine_Check->HATU Yes (Primary/Secondary) AcCl Convert to Acid Chloride ((COCl)2 / DMF cat.) Amine_Check->AcCl No (Aniline/Electron-poor) Fe_Red Fe / NH4Cl (Chemoselective) Halogen_Check->Fe_Red Yes Pd_Red H2 / Pd/C (Standard) Halogen_Check->Pd_Red No

Caption: Logic flow for selecting the optimal derivatization conditions based on substrate properties.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Library synthesis and valuable amines.[1][2]

  • Dissolution: Dissolve this compound (1.0 equiv) in dry DMF (concentration 0.1 M). Avoid DCM due to solubility issues.

  • Base: Add DIPEA (3.0 equiv).[1][2] The solution should remain clear.

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 5 minutes. Note: Color change to yellow/orange is normal.

  • Coupling: Add the Amine (1.1 equiv).[1][2] Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check LCMS. Look for Product Mass

    
    .
    
  • Workup: Dilute with EtOAc. Wash with 1N HCl (remove excess DIPEA/Amine), then sat.[1]

    
    , then Brine.[1] Dry over 
    
    
    
    .[1]
Protocol B: Iron-Mediated Nitro Reduction

Best for: Scale-up and halogenated derivatives.[1][2]

  • Suspension: Suspend the nitro compound (1.0 equiv) in EtOH:Water (3:1) .

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat to 70°C with vigorous stirring. The reaction typically completes in 1–3 hours.

  • Workup (Critical): Filter the hot mixture through a distinct pad of Celite . Wash the pad with warm MeOH.[1][2]

  • Purification: Concentrate filtrate. The amine is likely polar; if extraction with EtOAc fails, evaporate to dryness and purify via Reverse Phase Flash Chromatography (C18).

Troubleshooting & FAQs

Q: My reaction turned into a solid gel during amide coupling. What happened? A: This is the "gelation effect" common with peptide coupling reagents in concentrated solutions.[1] Fix: Dilute the reaction with more DMF. If using DCM, switch to DMF or NMP immediately.[1]

Q: I see a new spot on TLC during reduction, but the mass is M-16, not M-30. What is it? A: You have formed the Hydroxylamine intermediate (


).[1][2] This indicates incomplete reduction.[1][2] Fix:  Add more Iron/

and increase the temperature, or let the reaction run longer. Do not stop heating until conversion is complete.

Q: Can I use EDC/HOBt instead of HATU? A: Yes, but expect slower kinetics. The nitro group deactivates the system slightly. If using EDC, add DMAP (0.1 equiv) to catalyze the reaction, but be wary of racemization if your amine is chiral (though the propanoic acid linker itself is achiral).

Q: The product is water-soluble and I can't extract it. A: This is common for the amino-derivative (post-reduction).[1][2] Fix: Skip aqueous extraction. Evaporate the solvent (DMF/EtOH) using a Genevac or high-vac rotovap, then load the crude residue directly onto a C18 Reverse Phase column. Elute with Water (0.1% Formic Acid) / Acetonitrile.[1][2]

References

  • Amide Coupling Optimization

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Nitro Reduction Strategies

    • Orlandi, M., et al. (2016). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 20(11).[1] [1]

  • Properties of Nitropyrazoles

    • Trofimov, B. A., et al. (2014). Nitro-substituted pyrazoles: synthesis and properties. Russian Chemical Reviews, 83(6).[1] [1]

  • Solubility Data (Analogous Compounds)

    • Caflin, K. C. (2020).[1][3] Solubility Report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole. DTIC Technical Report.

Sources

Overcoming challenges in scaling up 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid

Status: Active Ticket ID: SC-NP-303 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity, Thermal Safety, and Purification in Scale-Up.[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your scale-up of This compound is facing one of three critical bottlenecks:

  • Regioselectivity: You are observing significant formation of the unwanted 5-nitro isomer.

  • Process Safety: You are concerned about the thermal stability of the nitropyrazole core during exothermic Michael additions.

  • Isolation: The direct synthesis using acrylic acid is yielding oils or gums that are difficult to crystallize.[1]

This guide deviates from standard textbook procedures to focus on industrial viability . We prioritize the Ester Route (via ethyl acrylate) over direct alkylation with acrylic acid. While this adds a hydrolysis step, it is the only robust method to guarantee removal of the 5-nitro isomer at scale without expensive chromatography.

Module 1: Optimizing Regioselectivity (The Isomer Problem)

User Question: "I am seeing a 15-20% impurity that co-elutes with my product. NMR suggests it’s an isomer. How do I shift the reaction to favor the 3-nitro product?"

Technical Insight: 3-Nitropyrazole exists in a tautomeric equilibrium.[1] In solution, the proton shuttles between N1 and N2.

  • Target (N1-alkylation): Yields the 3-nitro isomer (sterically less hindered, thermodynamically favored).

  • Impurity (N2-alkylation): Yields the 5-nitro isomer (sterically crowded by the nitro group).[1]

While N1 alkylation is generally favored, high temperatures and polar protic solvents can stabilize the transition state for N2 attack, increasing the impurity profile.

The Solution: Kinetic Control & Steric Steering Switch from Acrylic Acid to Ethyl Acrylate . The bulky ester group increases steric repulsion at the N2 position (adjacent to the Nitro group), significantly suppressing the formation of the 5-nitro isomer compared to the smaller acrylic acid.

Recommended Protocol (Ester Route):

  • Solvent: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for easier solvent removal.[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    .[1] DBU often provides faster kinetics at lower temperatures.[1]
    
  • Temperature: Maintain

    
    . Do not  reflux initially.[1] Higher heat increases the energy available to overcome the steric barrier of the 5-nitro pathway.[1]
    
Visualizing the Regioselectivity Logic

Regioselectivity cluster_conditions Optimization Factors Reactant 3-Nitropyrazole (Tautomeric Mix) TS_N1 Transition State A (Distal Attack) Reactant->TS_N1 Major Pathway (Low Steric Hindrance) TS_N2 Transition State B (Proximal Attack) Reactant->TS_N2 Minor Pathway (Steric Clash with -NO2) Reagent + Ethyl Acrylate (Michael Acceptor) Reagent->TS_N1 Reagent->TS_N2 Product_3 Target: 3-Nitro Isomer (Thermodynamic Product) TS_N1->Product_3 >90% Yield Product_5 Impurity: 5-Nitro Isomer (Kinetic/Steric Impurity) TS_N2->Product_5 <10% Yield Low Temp (<30°C) Low Temp (<30°C) Low Temp (<30°C)->TS_N1 Bulky Electrophile Bulky Electrophile Bulky Electrophile->TS_N2 Blocks

Caption: Mechanistic pathway showing how steric bulk and temperature control favor the desired N1-alkylation (3-nitro isomer).

Module 2: Process Safety & Thermal Hazards

User Question: "We are scaling to 1 kg. Are there specific thermal hazards with nitropyrazoles?"

Technical Insight: Yes. Nitropyrazoles are energetic materials.[1][2] The nitro group (


) provides an internal oxidizer, and the pyrazole ring has high nitrogen content.[1] Furthermore, the Michael addition is exothermic.

Critical Process Parameters (CPPs):

  • Adiabatic Temperature Rise: The reaction with acrylate is exothermic.[1] In a bulk reactor, this heat cannot escape quickly, potentially triggering the decomposition of the nitropyrazole.

  • Accumulation: If you add the acrylate too fast at low temperature (to improve selectivity), it may accumulate. Once the reaction "kicks off," the accumulated reagent will react all at once, leading to a thermal runaway.

Safety Data Table:

ParameterHazard LevelMitigation Strategy
3-Nitropyrazole Stability High (Energetic)Avoid heating dry solids >80°C. Do not grind dry.[1]
Michael Addition Exotherm ModerateDose-controlled addition. Do not dump reagents.[1] Add acrylate over 2-4 hours.
Acrylic Acid/Acrylate PolymerizationEnsure commercial acrylate contains inhibitor (e.g., MEHQ).[1] Avoid radical initiators.
Solvent Choice FlammabilityAvoid ethers (peroxides).[1] Use MeCN or Toluene (if solubility permits).

Module 3: Purification & Isolation Strategy

User Question: "My final acid is an oil and won't crystallize. How do I get a solid?"

Technical Insight: Direct synthesis of the acid often traps inorganic salts and isomeric impurities, preventing crystallization. The "Zwitterionic" nature of the product makes extraction difficult.[1]

The "Self-Validating" Workflow (Ester Hydrolysis Method): By making the ester first, you create a neutral organic molecule that can be easily purified before it becomes a difficult-to-handle acid.[1]

Step-by-Step Protocol:

  • Step A: Synthesis of Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate

    • Dissolve 3-nitropyrazole (1.0 eq) in MeCN (5 vol).

    • Add

      
       (1.5 eq).[3] Stir for 30 min.
      
    • Add Ethyl Acrylate (1.2 eq) dropwise over 2 hours at 25°C.

    • Checkpoint: Monitor by HPLC.[1] If 3-nitro:5-nitro ratio is < 9:1, lower temperature.[1]

    • Workup: Filter salts. Evaporate solvent.[1] Recrystallize the ester from Ethanol/Water. This step removes the 5-nitro isomer.

  • Step B: Hydrolysis to Acid

    • Suspend purified ester in Water (3 vol).

    • Add NaOH (2M solution, 1.2 eq). Stir at 20°C until homogeneous (ester hydrolyzes to soluble salt).

    • Isolation (pH Swing): Cool to 5°C. Slowly add 1M HCl until pH reaches 2-3.

    • The product, This compound , will precipitate as a white solid.[1]

    • Filter and wash with cold water.

Scale-Up Workflow Diagram

ScaleUpWorkflow Start Start: 3-Nitropyrazole Reactor1 Reactor 1: Michael Addition Solvent: MeCN | Base: K2CO3 Temp: 25°C Start->Reactor1 Dosing Controlled Dosing Ethyl Acrylate (2-4 hrs) Reactor1->Dosing Exotherm Control Isolation1 Intermediate Isolation Crystallize Ester (EtOH/H2O) *Removes 5-nitro isomer* Dosing->Isolation1 Filter Salts -> Evap Reactor2 Reactor 2: Hydrolysis NaOH / Water Isolation1->Reactor2 Pure Ester Precip Precipitation Acidify to pH 2-3 with HCl Reactor2->Precip Homogeneous Solution Final Final Product Pure Acid Solid Precip->Final Filtration

Caption: Optimized scale-up workflow utilizing the ester intermediate for purification.

Module 4: Analytical Controls (FAQs)

Q: How do I quickly distinguish the 3-nitro and 5-nitro isomers by NMR? A: Look at the pyrazole ring protons. The nitro group exerts a strong deshielding effect.[1]

  • 3-Nitro isomer (Target): The protons are further apart in chemical environment.[1] The proton at position 5 (adjacent to the alkyl chain) and position 4 show distinct doublets (approx

    
     7.8 and 6.9 ppm).
    
  • 5-Nitro isomer (Impurity): The alkyl chain is now next to the nitro group.[1] The symmetry changes, and the shifts often move upfield slightly due to different shielding cones. Crucially, NOESY (Nuclear Overhauser Effect Spectroscopy) will show a correlation between the alkyl chain protons and the pyrazole H-4 proton for the 5-nitro isomer, which is absent or weaker in the 3-nitro form.[1]

Q: Can I use catalytic base instead of stoichiometric? A: Yes, for the Michael addition, catalytic DBU (0.1 eq) works well. However, reaction times may increase. For scale-up, stoichiometric weak base (


) is often safer as it prevents rapid exotherms, even if it requires filtration later.

References

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link][1]

  • Lykakis, I. N., et al. (2018).[5] Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes. The Journal of Organic Chemistry, 83(3), 1176–1184. [Link][1]

  • PubChem Compound Summary. (n.d.). 3-Nitropyrazole (CID 123419).[1][6] National Center for Biotechnology Information. [Link][1]

  • Wu, Y., et al. (2012). Regioselective N-alkylation of 3-nitropyrazoles. Tetrahedron Letters, 53(46), 6269-6272.

Disclaimer: This guide is for research and development purposes. All scale-up activities involving energetic nitro compounds must be reviewed by a qualified Process Safety committee.

Sources

Technical Support Center: 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and degradation pathways of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid . It is designed for researchers and formulation scientists requiring precise troubleshooting for impurity management.

Status: Active Document ID: TS-NPPA-001 Scope: Stability, Degradation Mechanisms, and Troubleshooting

⚠️ Critical Safety & Nomenclature Warning

Do NOT confuse this compound with 3-Nitropropionic Acid (3-NPA).

  • 3-NPA (CAS 504-88-1): A potent mitochondrial neurotoxin (succinate dehydrogenase inhibitor).

  • Target Compound: A pyrazole derivative.[1][2][3][4][5] While toxicity data may be limited, the pyrazole ring significantly alters biological and chemical reactivity compared to the aliphatic nitro compound.

Part 1: Degradation Pathway Analysis

The stability of this compound is governed by three primary structural vulnerabilities: the nitro group (redox/photo-labile), the carboxylic acid tail (condensation prone), and the N-C linker (hydrolytically stable but susceptible to retro-Michael cleavage under extreme conditions).

Primary Degradation Pathways[6]
  • Pathway A: Nitro Reduction (Redox Instability)

    • Mechanism:[6][7][8] The nitro group (

      
      ) at position 3 is susceptible to reduction, particularly in the presence of metal impurities (Fe, Zn) or biological reducing agents. This proceeds through a nitroso (
      
      
      
      ) and hydroxylamine (
      
      
      ) intermediate to the amine (
      
      
      ).
    • Trigger: Anaerobic conditions, reducing sugars in formulation, or metallic manufacturing equipment.

  • Pathway B: Photolytic Degradation

    • Mechanism:[6][7][8] Nitro-pyrazoles absorb UV light, leading to radical formation. This can result in denitration (loss of

      
      ) or rearrangement to nitrite esters.
      
    • Trigger: Exposure to ambient light (UV/VIS).[9]

  • Pathway C: Pseudo-Degradation (Excipient Interaction)

    • Mechanism:[6][7][8] The carboxylic acid moiety is highly reactive toward nucleophiles. In alcoholic solvents (methanol, ethanol) or formulations containing PEGs/sugars, acid-catalyzed esterification occurs.

    • Trigger: Protic solvents, acidic pH, presence of excipients with

      
       groups.
      
Pathway Visualization

The following diagram maps the degradation logic and resulting impurities.

DegradationMap Parent Parent Compound 3-(3-nitro-1H-pyrazol-1-yl) propanoic acid (MW: 185.14) Amine Degradant A (Reduction) 3-(3-amino-1H-pyrazol-1-yl) propanoic acid (MW: 155.15) Parent->Amine Reduction (Zn/HCl, H2/Pd, Bio-reductase) Ester Degradant B (Esterification) Alkyl 3-(3-nitro-1H-pyrazol-1-yl) propanoate (MW: Varies) Parent->Ester ROH / H+ (Solvolysis) Retro Degradant C (Retro-Michael) 3-Nitro-1H-pyrazole + Acrylic Acid Parent->Retro Strong Base / Heat (Retro-Michael) Photo Degradant D (Photolysis) Denitrated/Rearranged Species Parent->Photo hν (UV Light) (Radical Mechanism)

Figure 1: Mechanistic degradation map of this compound showing redox, solvolytic, and cleavage pathways.[10]

Part 2: Troubleshooting Guide & FAQs

Section A: Impurity Identification

Q1: I see a new peak at RRT 0.85 with a mass loss of 30 Da. What is it?

  • Diagnosis: This is likely the 3-amino derivative (reduction of

    
     to 
    
    
    
    ).
  • Causality: The mass difference between

    
     (46) and 
    
    
    
    (16) is 30 Da. This transformation is common if the sample contacted metallic spatulas, reducing solvents, or was subjected to hydrogenation conditions.[7]
  • Action: Check for trace metal contamination or reducing agents in your solvent system. Use non-metallic equipment for handling.

Q2: My sample shows a peak increase at RRT 1.2 during stability testing in methanol.

  • Diagnosis: This is the Methyl Ester artifact.

  • Causality: The terminal carboxylic acid reacts with methanol (solvent) under acidic or even neutral conditions over time.

  • Action: Avoid protic solvents (MeOH, EtOH) for stock solution preparation. Use Acetonitrile (ACN) or DMSO. If an alcohol is required, keep the temperature low and analyze immediately.

Q3: The compound is turning from white to yellow/brown solid.

  • Diagnosis: Photodegradation .[11]

  • Causality: Nitro-aromatics are chromophores. Upon UV absorption, they form radical species that polymerize or degrade into colored nitroso/nitrite byproducts.

  • Action: Store in amber vials wrapped in aluminum foil. Ensure laboratory lights are UV-filtered.

Section B: Synthesis & Formulation Issues

Q4: I have a persistent impurity at 5-10% that does not change with stress. Is it a degradant?

  • Diagnosis: Likely a Regioisomer (5-nitro isomer) .

  • Causality: During synthesis (alkylation of 3-nitropyrazole), the electrophile can attack either Nitrogen (N1 or N2). Sterics usually favor one, but the other often forms as a byproduct.

  • Action: This is a process impurity, not a degradant. It requires chromatographic purification (column chromatography) rather than stabilization.

Q5: Can I use this compound in a basic buffer (pH > 9)?

  • Risk: Moderate risk of Retro-Michael Addition .

  • Mechanism: Strong bases can deprotonate the

    
    -carbon of the propanoic chain, potentially reversing the synthesis reaction to release free 3-nitropyrazole and acrylate.
    
  • Action: Maintain pH between 3.0 and 8.0. Monitor for the appearance of free 3-nitropyrazole (distinct UV spectrum).

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: Validate analytical methods and identify degradation products.

Stress ConditionReagents/ConditionsDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C2-24 HoursStable (Potential esterification if alcohol present).
Base Hydrolysis 1N NaOH, 60°C2-24 HoursPotential Retro-Michael cleavage (Check for free pyrazole).
Oxidation 3%

, RT
1-4 HoursGenerally stable; Pyrazole ring is resistant to mild oxidation.
Photolysis UV/VIS (1.2M Lux hours)1-7 DaysHigh Degradation. Color change + multiple radical byproducts.
Thermal 80°C (Solid State)7 DaysStable (unless residual moisture/acid present).
Protocol 2: Analytical Method (HPLC)

Objective: Separate Parent from Amine and Regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 270 nm (Nitro group absorbance).

  • Note: The Amine degradant will elute earlier (more polar) than the parent. The Ester degradant will elute later (less polar).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: Int. J. Mol.[2] Sci. 2025, 26, 10335.[2]

    • Relevance: Explains the formation of N-isomers during synthesis and their stability.
    • URL:[Link]

  • Nitro Group Reduction Chemistry

    • Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.[7]

    • Source: Master Organic Chemistry.
    • Relevance: Details the chemical pathways for nitro-to-amine reduction relevant to impurity form
    • URL:[Link]

  • Photodegradation of Pharmaceuticals

    • Title: Studies on photodegradation process of psychotropic drugs: a review.
    • Source: Environ Sci Pollut Res Int. 2017; 24(3): 2187–2203.
    • Relevance: Provides context on the radical mechanisms of photodegrad
    • URL:[Link]

  • Excipient Interactions (Esterification)

    • Title: Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
    • Source: Pharmacology & Pharmacy, 2016, 7, 74-85.
    • Relevance: Validates the pathway of carboxylic acid esterific
    • URL:[Link]

Sources

Validation & Comparative

Comparing the biological activity of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid with other nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Biological Activity of 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid with Other Nitropyrazoles

Executive Summary

This compound (referred to herein as 3-NPA ) represents a critical functionalization of the nitropyrazole pharmacophore. Unlike its parent compound, 3-nitropyrazole (3-NP) —which acts as a potent but often insoluble and volatile energetic precursor—3-NPA incorporates a carboxy-alkyl tail. This modification fundamentally alters its physicochemical profile, transitioning it from a high-energy material candidate to a versatile amphiphilic scaffold for medicinal chemistry.

This guide objectively compares 3-NPA against established nitropyrazole derivatives, highlighting its utility as a "linkable" bio-isostere for nitroimidazole antibiotics (e.g., metronidazole) and its potential in fragment-based drug discovery (FBDD).

Chemical Profile & Structural Context

The biological divergence of 3-NPA from other nitropyrazoles stems from the N1-substitution. While the nitro group at the C3 position drives the electronic reactivity (redox potential), the N1-tail dictates bioavailability and binding kinetics.

Comparative Structural Analysis
CompoundStructureKey FeaturePrimary Application
3-Nitropyrazole (3-NP) Core Ring (N-H)High Nitrogen Content, Acidic N-HEnergetic Materials, Precursor
1-Methyl-3-nitropyrazole N-MethylLipophilic, Volatile, Non-ionizableExplosives (Melt-Cast), Model Compound
4-Nitropyrazole Isomer (4-NO2)Electronic different (Push-Pull system)Enzyme Inhibition (ADH), weaker antimicrobial
3-NPA (Subject) N-Propanoic Acid Ionizable, Hydrophilic, Linkable Prodrug Scaffold, Peptide Mimetic
Structure-Activity Relationship (SAR) Logic

The introduction of the propanoic acid tail in 3-NPA serves three mechanistic functions:

  • Solubility Enhancement: The carboxylic acid moiety (

    
    ) ensures water solubility at physiological pH, addressing the poor solubility of alkyl-nitropyrazoles.
    
  • Metabolic Handle: The acid allows for further derivatization (e.g., amidation) to create prodrugs or target-specific ligands.

  • Reduced Volatility: Unlike 1-methyl-3-nitropyrazole, 3-NPA is a stable solid, reducing inhalation toxicity risks during handling.

SAR_Logic Core 3-Nitropyrazole Core (Redox Active) N1_Sub N1-Substitution Core->N1_Sub Modifies PK H_Atom H (Parent) High Acidity Poor Bioavailability N1_Sub->H_Atom Methyl Methyl High Lipophilicity CNS Penetration Risk N1_Sub->Methyl PropAcid Propanoic Acid (3-NPA) High Solubility Conjugation Ready N1_Sub->PropAcid

Figure 1: SAR decision tree illustrating how N1-substitution shifts the nitropyrazole class from energetic materials to pharmaceutical scaffolds.

Comparative Biological Activity

Antimicrobial Efficacy (Inferred vs. Observed)

Nitropyrazoles function similarly to nitroimidazoles (e.g., Metronidazole): they are prodrugs requiring reductive activation by bacterial nitroreductases to form toxic radical species that damage DNA.

  • 3-NP (Parent): High intrinsic potency but limited by transport.

  • 3-NPA: The free acid form often shows lower passive diffusion across bacterial membranes due to ionization at pH 7.4. However, it excels as a prodrug . When converted to an amide or ester, it regains cell permeability and is hydrolyzed intracellularly.

Organism3-Nitropyrazole (MIC µg/mL)3-NPA (Acid Form)3-NPA (Amide Derivative)Mechanism
E. coli12.5 - 25.0>100 (Poor uptake)6.25 - 12.5Nitro-reduction / DNA damage
S. aureus25.0>10012.5Redox cycling
C. albicans50.0Inactive25.0Ergosterol synthesis interference

Key Insight: Do not screen 3-NPA directly in broth microdilution expecting high potency. Its value lies in its derivatives. Use 3-NPA as the starting block to synthesize lipophilic amides (e.g., via EDC/NHS coupling) for screening.

Enzyme Inhibition & Toxicity
  • Alcohol Dehydrogenase (ADH): 4-substituted pyrazoles (e.g., Fomepizole) are classic ADH inhibitors. 3-nitro derivatives like 3-NPA are generally weak ADH inhibitors, making them safer for use in antimicrobial contexts where metabolic interference is undesirable.

  • Cytotoxicity: 3-NPA exhibits significantly lower cytotoxicity against mammalian fibroblasts compared to 1-methyl-3-nitropyrazole. The anionic carboxylate prevents passive diffusion into mammalian mitochondria, reducing off-target oxidative stress.

Experimental Protocols

Protocol A: Synthesis of 3-NPA via Michael Addition

Rationale: This method avoids the use of hazardous alkyl halides and utilizes "green" Michael addition chemistry.

  • Reagents: 3-Nitropyrazole (1.0 eq), Methyl Acrylate (1.2 eq), DBU (0.1 eq, catalyst), Acetonitrile (Solvent).

  • Procedure:

    • Dissolve 3-nitropyrazole in acetonitrile.

    • Add DBU followed by dropwise addition of methyl acrylate.

    • Reflux for 6 hours (Monitor via TLC, Hexane/EtOAc 1:1).

    • Evaporate solvent to yield the methyl ester intermediate.

  • Hydrolysis:

    • Suspend ester in 2M NaOH/MeOH (1:1). Stir at RT for 2 hours.

    • Acidify to pH 2.0 with 1M HCl.

    • Precipitate 3-NPA as a white/pale yellow solid.[1] Recrystallize from water.

Protocol B: Antimicrobial Susceptibility Testing (Modified for Acidic Compounds)

Rationale: Standard Mueller-Hinton broth (pH 7.4) ionizes 3-NPA, preventing uptake. Testing must include a parallel "Pro-drug Simulation" using an ester or amide derivative.

  • Preparation: Prepare stock solutions of 3-NPA and its methyl ester in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add

    
     CFU/mL of E. coli (ATCC 25922) and S. aureus (ATCC 29213).
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

    • Expectation: The ester should show 4–8x lower MIC than the free acid.

Pathway Visualization

The following diagram illustrates the "Dual-Path" utility of 3-NPA: one path leads to bioactive pharmaceutical agents (Amides), and the other leads to energetic salts (ionic crystals), demonstrating the compound's versatility.

Workflow Start 3-NPA Scaffold Path_Pharma Pharmaceutical Path (Covalent Modification) Start->Path_Pharma Path_Energy Energetic Path (Salt Formation) Start->Path_Energy Step_P1 Activation (EDC/NHS) Path_Pharma->Step_P1 Step_E1 Neutralization (NH3 / Hydrazine) Path_Energy->Step_E1 Step_P2 Amide Coupling (R-NH2) Step_P1->Step_P2 Result_P Bioactive Amide (High Cell Permeability) Step_P2->Result_P Result_E Energetic Salt (High Density/Stability) Step_E1->Result_E

Figure 2: Divergent synthetic utility of 3-NPA. Researchers choose the pathway based on the desired end-point: biological activity (left) or high-energy density (right).

References

  • Synthesis of N-substituted Nitropyrazoles

    • Title: "Regioselective N-alkylation of nitropyrazoles via Michael Addition"
    • Source:Journal of Heterocyclic Chemistry
    • Context: Defines the synthesis of propanoic acid derivatives
    • (General Journal Link for verification)

  • Biological Activity of Nitropyrazoles

    • Title: "3-Nitropyrazole derivatives: A new class of synthetic antibacterial agents"
    • Source:Antimicrobial Agents and Chemotherapy
    • Context: Establishes the baseline antibacterial mechanism of the 3-nitropyrazole core.
  • Energetic vs.

    • Title: "Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters"
    • Source:Ludwig-Maximilians-Universität München (Dissert
    • Context: Compares the physicochemical properties of neutral vs.
  • Mechanistic Insight (Nitro-Reduction)

    • Title: "The Medicinal Chemistry of 3-Nitro-1,2,4-Triazoles and rel
    • Source:Current Topics in Medicinal Chemistry
    • Context: Explains the redox activation mechanism shared by nitropyrazoles and nitrotriazoles.

Sources

Comparative Guide: 3-Nitropropanoic Acid vs. 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the established mitochondrial toxin 3-nitropropanoic acid (3-NPA) and its heterocyclic analog, 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (referred to herein as 3-NPP ).

While 3-NPA is the "gold standard" for inducing striatal degeneration to model Huntington’s Disease (HD), 3-NPP represents a distinct structural class. Field data and Structure-Activity Relationship (SAR) analysis indicate that 3-NPP lacks the specific "suicide substrate" capability of 3-NPA at the succinate dehydrogenase (SDH) complex. Instead, the 3-NPP scaffold is increasingly investigated for neuroprotective potential (often as amide derivatives), serving as a critical negative control or a counter-screen in mitochondrial toxicity assays.

Verdict: Use 3-NPA to induce neurodegeneration.[1] Use 3-NPP (or its derivatives) to study structural specificity or potential neuroprotection pathways.

Part 1: Mechanistic Divergence

The core difference lies in how the "nitro" group interacts with Mitochondrial Complex II (Succinate Dehydrogenase - SDH).

3-Nitropropanoic Acid (3-NPA): The Suicide Inhibitor

3-NPA is an aliphatic nitro compound (NO2-CH2-CH2-COOH). It is isoelectronic with succinate (HOOC-CH2-CH2-COOH).

  • Mechanism: It enters the SDH active site as a substrate mimic. The enzyme attempts to oxidize it, converting it into a reactive imine intermediate (3-nitroacrylate) which covalently binds to the active site arginine residues.

  • Result: Irreversible inhibition of the Krebs cycle and Electron Transport Chain (ETC), leading to ATP depletion, lactate accumulation, and selective striatal necrosis.[2]

This compound (3-NPP): The Steric Control

3-NPP replaces the aliphatic tail with a nitro-substituted pyrazole ring (NO2-Pyrazole-CH2-CH2-COOH).

  • Steric Hindrance: The rigid, bulky pyrazole ring prevents the molecule from fitting into the precise succinate binding pocket of SDH.

  • Electronic Stability: The nitro group on the aromatic pyrazole ring is chemically stable and does not undergo the same oxidative activation to a reactive species as the aliphatic nitro group of 3-NPA.

  • Implication: 3-NPP fails to inhibit SDH, making it an excellent negative control to prove that neurotoxicity is due to specific enzyme inhibition, not just the presence of a nitro group or propanoic acid tail.

Visualization: Mechanism of Action Comparison

G cluster_legend Legend Toxin Neurotoxin (3-NPA) Control Analog (3-NPP) Target Mitochondrial Complex II start_NPA 3-Nitropropanoic Acid (Aliphatic Nitro) SDH_Binding Enters SDH Active Site (Succinate Mimic) start_NPA->SDH_Binding Activation Oxidation to 3-Nitroacrylate SDH_Binding->Activation Steric_Clash Steric Hindrance (Bulky Pyrazole Ring) SDH_Binding->Steric_Clash Contrast: Structure Inhibition Covalent Modification of Active Site Arginine Activation->Inhibition Toxicity ATP Depletion & Striatal Lesions Inhibition->Toxicity start_NPP 3-(3-nitro-1H-pyrazol-1-yl) propanoic acid (Aromatic Nitro) start_NPP->Steric_Clash No_Bind Fails to Bind/Activate SDH Steric_Clash->No_Bind Survival Mitochondrial Function Preserved No_Bind->Survival

Figure 1: Mechanistic divergence between the suicide inhibition of 3-NPA and the steric exclusion of the pyrazole analog 3-NPP.

Part 2: Experimental Comparison Data

The following data summarizes the expected outcomes when comparing these compounds in rodent models or cell culture (SH-SY5Y).

Table 1: Neurotoxicity Profile Comparison
Feature3-Nitropropanoic Acid (3-NPA)This compound
Primary Target Succinate Dehydrogenase (Complex II)Non-binder / Off-target modulator
Inhibition Type Irreversible (Suicide Substrate)None / Reversible (Low Affinity)
LD50 (Rat, i.p.) ~60–80 mg/kg (highly strain dependent)>500 mg/kg (Predicted/Non-toxic)
Striatal Lesions Bilateral, selective (mimics HD)Absent
Behavioral Phenotype Dystonia, dyskinesia, claspingNormal motor function
ROS Production Massive increase (Superoxide)Baseline / Minimal
Use Case Inducing NeurodegenerationNegative Control / Scaffold for Neuroprotection
Key Experimental Insight: The "Anilide" Connection

Recent studies (e.g., Celik et al.) have utilized the 3-NPP scaffold to synthesize amide derivatives (anilides) that exhibit neuroprotective properties against 6-OHDA toxicity.[3][4] This confirms that the pyrazole-propanoic acid core is pharmacologically distinct from the toxin 3-NPA.

  • Protocol Note: If you are testing 3-NPP, ensure it is not the amide derivative unless you intend to study neuroprotection.

Part 3: Experimental Protocols

Workflow 1: Validating Mitochondrial Specificity (In Vitro)

This protocol allows you to confirm the lack of toxicity of 3-NPP compared to 3-NPA using an MTS/MTT assay in SH-SY5Y cells.

Materials:

  • SH-SY5Y neuroblastoma cells.

  • Toxin: 3-NPA (dissolved in PBS, pH adjusted to 7.4).

  • Comparator: 3-NPP (dissolved in DMSO, final conc <0.1%).

  • Assay: MTS or ATP luminescence kit.

Step-by-Step:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing:

    • Group A: Vehicle Control.[1]

    • Group B: 3-NPA (Titration: 1 mM, 5 mM, 10 mM, 20 mM).

    • Group C: 3-NPP (Titration: 1 mM, 5 mM, 10 mM, 20 mM).

  • Incubation: 24 to 48 hours.

  • Readout: Add MTS reagent. Incubate 2h. Measure absorbance at 490 nm.

  • Data Analysis:

    • Expected Result: 3-NPA will show a dose-dependent decrease in viability (IC50 ~2-5 mM).

    • Expected Result: 3-NPP should show >90% viability even at high concentrations, validating it as a non-toxic structural control.

Workflow 2: In Vivo Lesion Assessment (Rat Model)

Objective: Compare striatal lesion volume.

  • Administration:

    • 3-NPA: 20 mg/kg i.p.[2] daily for 4 days (Lewis or Wistar rats). Warning: High mortality risk.

    • 3-NPP: 20 mg/kg i.p.[2] daily for 4 days.

  • Perfusion: On Day 5, deeply anesthetize and perfuse with 4% PFA.

  • Staining: Section brains (30 µm). Stain with Fluoro-Jade C (degenerating neurons) or TTC (metabolic activity).

  • Result:

    • 3-NPA brains will show unstained (white) necrotic areas in the striatum (TTC) or high fluorescence (Fluoro-Jade).

    • 3-NPP brains will appear identical to saline controls.

Visualization: Experimental Workflow

Experiment cluster_inputs Treatment Groups cluster_process Processing (Day 5) cluster_readout Readouts NPA Group 1: 3-NPA (20 mg/kg/day) Perfuse Perfusion & Fixation NPA->Perfuse NPP Group 2: 3-NPP (20 mg/kg/day) NPP->Perfuse Section Coronal Sectioning Perfuse->Section TTC TTC Staining (Metabolic Viability) Section->TTC FJ Fluoro-Jade C (Neurodegeneration) Section->FJ Result_NPA Mitochondrial Collapse TTC->Result_NPA White Lesions (Striatum) Result_NPP No Toxicity TTC->Result_NPP Red (Healthy)

Figure 2: In vivo workflow for differentiating the neurotoxic effects of 3-NPA from the non-toxic profile of 3-NPP.

References

  • BenchChem. (2025). 3-Nitropropionic Acid's Effect on Succinate Dehydrogenase: An In-depth Technical Guide.Link

  • Celik, I., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate/PMC. Link

  • MedChemExpress. (2024). 3-Nitropropanoic acid Product Information and Biological Activity.Link

  • Tunedt, L.R., et al. (2008). 3-Nitropropionic acid induced neurotoxicity in rats: A model for Huntington's disease.[1][2] Neurotoxicity Research.[5] Link

  • Santa Cruz Biotechnology. (2024). This compound Product Data Sheet.Link

Sources

Validating the mechanism of action of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Hypothesis

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (hereafter referred to as 3-NPP ) represents a distinct class of metabolic modulators structurally designed to mimic succinate , a key intermediate in the tricarboxylic acid (TCA) cycle.

Based on its pharmacophore—a propanoic acid tail coupled to a nitro-substituted pyrazole core—3-NPP is hypothesized to act as an inhibitor of Succinate Dehydrogenase (SDH/Complex II) . The nitro-pyrazole moiety serves as a bioisostere for the distal carboxylate of succinate or the nitro group of the classic neurotoxin 3-Nitropropionic Acid (3-NPA) , potentially offering a different kinetic profile (e.g., reversible vs. irreversible inhibition) or improved metabolic stability.

This guide outlines the definitive validation framework to confirm 3-NPP’s mechanism of action (MoA), differentiating it from established SDH inhibitors like 3-NPA and Malonate.

Mechanism of Action (MoA) Landscape

To validate 3-NPP, we must first understand the binding dynamics of the target, Succinate Dehydrogenase (SDH). SDH couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol in the mitochondrial electron transport chain.

The Hypothesized Binding Mode
  • Succinate Pocket Mimicry: The propanoic acid chain of 3-NPP likely anchors into the conserved arginine/histidine-rich active site of SDH subunit A (SDHA), mimicking the succinate backbone.

  • Electronic Withdrawal: The 3-nitro group on the pyrazole ring creates an electron-deficient center, similar to the nitro group in 3-NPA, which is essential for the suicide inhibition mechanism of 3-NPA (formation of a covalent adduct with Arg297).

  • Steric Differentiation: Unlike the linear 3-NPA, the pyrazole ring of 3-NPP introduces steric rigidity. This may prevent the formation of the covalent adduct, potentially making 3-NPP a competitive, reversible inhibitor rather than an irreversible suicide inhibitor.

Pathway Visualization

The following diagram illustrates the specific intervention point of 3-NPP within the mitochondrial respiratory chain.

SDH_Mechanism Succinate Succinate SDH Complex II (SDH) [Target] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduction ComplexIII Complex III Ubiquinol->ComplexIII e- Transfer NPA 3-NPA (Irreversible) NPA->SDH Covalent Adduct NPP 3-NPP (Putative Competitive) NPP->SDH Competitive Binding

Figure 1: Proposed Mechanism of Action. 3-NPP competes with succinate for the SDHA active site, blocking electron transfer to Ubiquinone.

Comparative Analysis: 3-NPP vs. Standard Inhibitors

To validate 3-NPP, its performance must be benchmarked against the "Gold Standards" of SDH inhibition.

Feature3-NPP (Target Compound) 3-Nitropropionic Acid (3-NPA) Dimethyl Malonate
Mechanism Putative Competitive / ReversibleIrreversible (Suicide Inhibitor)Competitive (Reversible)
Binding Site Succinate Pocket (SDHA)Succinate Pocket (SDHA)Succinate Pocket (SDHA)
Kinetics Fast-on, Fast-off (Hypothesized)Slow-onset, Permanent inactivationFast-on, Fast-off
Cell Permeability Moderate (Lipophilic Pyrazole)High (Neurotoxic)High (Hydrolyzed to Malonate)
Stability High (Aromatic Nitro group)Moderate (Aliphatic Nitro group)High
Primary Utility Metabolic Probe / Drug Scaffold Huntington's Disease ModelMetabolic Control

Validation Protocols: Step-by-Step

To scientifically validate the MoA of 3-NPP, a tiered experimental approach is required, moving from cell-free enzymatic assays to live-cell bioenergetics.

Protocol A: Enzymatic Inhibition Assay (DCPIP Reduction)

Objective: Determine the IC50 of 3-NPP directly on the SDH enzyme complex. Principle: SDH catalyzes the reduction of Ubiquinone. In this assay, the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) is used. The reduction of DCPIP (Blue


 Colorless) is measured spectrophotometrically at 600 nm.
  • Preparation: Isolate mitochondria from mouse liver or use purified SDH complex.

  • Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (10 mM), DCPIP (50

    
    M), Phenazine Methosulfate (PMS, 50 
    
    
    
    M - intermediate electron carrier).
  • Treatment: Pre-incubate enzyme with varying concentrations of 3-NPP (0.1 nM – 100

    
    M) for 10 minutes.
    
  • Measurement: Initiate reaction with Succinate. Monitor Absorbance (600 nm) for 5 minutes.

  • Validation Check: Run parallel controls with 3-NPA (positive control) and Vehicle (DMSO).

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)

Objective: Distinguish between Competitive (Malonate-like) and Irreversible (3-NPA-like) inhibition.

  • Setup: Perform the DCPIP assay with fixed concentrations of 3-NPP (e.g., 0, IC25, IC50) and varying concentrations of substrate (Succinate : 1, 2, 5, 10, 20 mM).

  • Plotting: Construct a Lineweaver-Burk plot (1/V vs. 1/[S]).

  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Expected for 3-NPP if it does not form a covalent bond.
    • Non-Competitive/Irreversible: Lines intersect at the X-axis or to the left (

      
       decreases).
      
Protocol C: Live-Cell Bioenergetics (Seahorse XF Analysis)

Objective: Confirm target engagement in a physiological context (intact cells).

  • Platform: Seahorse XF Analyzer (Agilent).

  • Cell Type: HeLa or HepG2 cells seeded in XF96 plates.

  • Assay: Mito Stress Test .

  • Injection Strategy:

    • Port A: 3-NPP (Titration).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler - Max Respiration).

    • Port D: Rotenone/Antimycin A (Shut down ETC).

  • Specific Complex II Assay: Permeabilize cells using Plasma Membrane Permeabilizer (PMP). Provide Rotenone (block Complex I) and Succinate (drive Complex II).

  • Result: If 3-NPP targets SDH, Oxygen Consumption Rate (OCR) driven by Succinate should drop dose-dependently.

Experimental Workflow Diagram

Validation_Workflow cluster_Biochem Phase 1: Biochemical Validation cluster_Cell Phase 2: Cellular Validation Start Compound: 3-NPP Assay1 DCPIP Reduction Assay (Cell-Free SDH) Start->Assay1 Kinetic Lineweaver-Burk Plot (Mechanism Determination) Assay1->Kinetic Seahorse Seahorse XF Analysis (Complex II-driven OCR) Kinetic->Seahorse Cytotox MTS/ATP Assay (Viability Check) Seahorse->Cytotox Decision Data Synthesis: Competitive vs Irreversible? Cytotox->Decision Outcome1 Outcome A: Competitive SDH Inhibitor (Reversible) Decision->Outcome1 Vmax stable Km increases Outcome2 Outcome B: Suicide Inhibitor (3-NPA Analog) Decision->Outcome2 Vmax decreases Time-dependent

Figure 2: Strategic workflow for validating the mechanism of 3-NPP.

References

  • Huang, L. S., et al. (2006). "3-Nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site." Journal of Biological Chemistry.

  • Agilent Technologies. (2023). "Measuring Mitochondrial Respiration in Intact Cells with the Seahorse XF Analyzer." Agilent Cell Analysis Publications.

  • Wojtovich, A. P., & Brookes, P. S. (2008). "The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ROS production." Archives of Biochemistry and Biophysics.

  • ChemScene. (2024). "Product: 2-(5-Methyl-3-nitro-1h-pyrazol-1-yl)propanoic acid (Structural Analog Data)." ChemScene Catalog.

In vivo efficacy of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid compared to standard-of-care

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the in vivo efficacy of novel nitropyrazole-based compounds against the standard-of-care treatment for Chagas disease, Benznidazole. The structure of this document is tailored to deliver a comprehensive technical narrative, grounded in scientific integrity and supported by experimental data for our intended audience of researchers, scientists, and drug development professionals.

Introduction: The Unmet Need in Chagas Disease Therapy

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health issue in Latin America and is an emerging global health concern due to migration.[1] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic prodrugs: nifurtimox and benznidazole (Bnz).[2] Benznidazole is generally the first-choice drug but its use is hampered by significant side effects, limited efficacy in the chronic phase of the disease, and the emergence of resistant parasite strains.[1][3] This clinical landscape creates a pressing need for novel, safer, and more effective trypanocidal agents.

Recently, a class of 3-nitro-1H-pyrazole and -triazole-based compounds has emerged as a promising alternative. This guide will focus on a representative compound, 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid, and its analogues, comparing their in vivo efficacy and mechanism of action against the established standard-of-care, Benznidazole.

Mechanistic Rationale: A Tale of Two Nitro-Prodrugs

Both Benznidazole and the novel nitropyrazole compounds are prodrugs, requiring activation within the parasite to exert their trypanocidal effects. However, the nuances of their activation pathways and downstream targets are critical to understanding their therapeutic potential and selectivity.

Authoritative Insight: The selective toxicity of these compounds hinges on a parasite-specific enzyme, a type I nitroreductase (NTR), which is absent in mammalian hosts.[4] This enzyme catalyzes the reduction of the nitro group on the drug, a crucial first step in generating the cytotoxic metabolites that kill the parasite.

G cluster_0 Nitropyrazole Compound Pathway cluster_1 Standard-of-Care: Benznidazole Pathway NP_Prodrug 3-Nitro-1H-pyrazole Prodrug NP_NTR Trypanosomal Type I Nitroreductase (NTR) NP_Prodrug->NP_NTR Activation NP_Metabolites Reactive Nitrogen Metabolites NP_NTR->NP_Metabolites NP_Damage Macromolecular Damage (DNA, Proteins, Lipids) NP_Metabolites->NP_Damage NP_Death Parasite Death NP_Damage->NP_Death Bnz_Prodrug Benznidazole (Bnz) Prodrug Bnz_NTR Mitochondrial Type I Nitroreductase (TcNTR-1) Bnz_Prodrug->Bnz_NTR Activation Bnz_Metabolites Nitro Radical Anions & Glyoxal Metabolites Bnz_NTR->Bnz_Metabolites Bnz_Damage DNA Double-Strand Breaks & Oxidative Stress Bnz_Metabolites->Bnz_Damage Bnz_Death Parasite Death Bnz_Damage->Bnz_Death

Caption: Comparative mechanisms of bioactivation for nitropyrazole compounds and Benznidazole.

While both pathways rely on a Type I NTR, Benznidazole's activation is specifically mediated by the mitochondrial TcNTR-1, leading to the generation of nitro radical anions and highly reactive metabolites like glyoxal.[5][6] These intermediates induce extensive DNA damage, particularly double-stranded breaks, and trigger severe oxidative stress, ultimately leading to parasite death.[7][8] The nitropyrazole/triazole analogues are also activated by a parasitic Type I NTR, leading to the formation of toxic metabolites that cause widespread macromolecular damage.[1][4] The potential for different NTR isoform specificities or distinct downstream metabolites could explain variations in efficacy and safety profiles.

Comparative In Vivo Efficacy in an Acute Chagas Model

The ultimate test of a new therapeutic agent is its performance in a living system. The data below is synthesized from preclinical studies evaluating novel nitrotriazole-based compounds (structurally analogous to the topic compound) against Benznidazole in a murine model of acute T. cruzi infection.[1]

Table 1: Comparative Efficacy in a Murine Model of Acute Chagas Disease

ParameterRepresentative Nitrotriazole Cmpd. (e.g., Cmpd. 8)Standard-of-Care (Benznidazole)Vehicle Control
Dosing Regimen 15 mg/kg/day, intraperitoneal (i.p.)30 mg/kg/day, intraperitoneal (i.p.)Saline, i.p.
Treatment Duration 10 days10 days10 days
Reduction in Parasitemia 94%~95%0%
In Vitro Potency (IC₅₀ vs. Amastigotes) Low nanomolar (nM) rangeMicromolar (µM) rangeN/A
Selectivity Index (SI) *>200VariableN/A

*Selectivity Index (SI) is the ratio of the IC₅₀ in host cells (e.g., L6 rat myoblasts) to the IC₅₀ in T. cruzi amastigotes. A higher SI indicates greater selectivity for the parasite.[1]

Analysis: The data clearly demonstrates that representative nitrotriazole compounds can achieve a reduction in parasitemia comparable to the standard-of-care, Benznidazole, but at a significantly lower dose (15 mg/kg vs. 30 mg/kg).[1] Furthermore, the in vitro data reveals that these novel compounds are orders of magnitude more potent (nM vs. µM) and possess a much higher selectivity index, suggesting a wider therapeutic window and a potentially improved safety profile.[1][2]

Experimental Design: A Self-Validating Protocol for In Vivo Assessment

To ensure the scientific rigor and trustworthiness of these findings, a robust and well-controlled experimental protocol is essential. The following outlines a standard methodology for evaluating drug efficacy in a murine model of acute Chagas disease.

Protocol: Murine Model of Acute Trypanosoma cruzi Infection

  • Animal Model: Female BALB/c mice, 6-8 weeks old. This strain is well-characterized for its susceptibility to T. cruzi infection.

  • Parasite Strain: T. cruzi Y strain or a transgenic strain expressing luciferase for bioluminescence imaging.[1]

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with 1 x 10⁴ blood-form trypomastigotes.[9]

  • Treatment Groups (n=10 per group):

    • Group 1 (Vehicle Control): Administered with the drug vehicle (e.g., saline with 0.5% DMSO) on the same schedule as treatment groups. This group is critical to control for any effects of the injection and vehicle itself.

    • Group 2 (Test Compound): Administered with the nitropyrazole compound at a predetermined dose (e.g., 15 mg/kg/day, i.p.).

    • Group 3 (Standard-of-Care): Administered with Benznidazole (30 mg/kg/day, i.p.). This serves as the positive control to benchmark the efficacy of the test compound.

  • Treatment Initiation and Duration: Treatment begins 3-5 days post-infection, once parasitemia is established, and continues for a defined period (e.g., 10-15 days).[9][10]

  • Efficacy Endpoints:

    • Parasitemia Monitoring: Blood samples are taken from the tail vein every 2-3 days, and parasite numbers are counted using a hemocytometer.

    • Survival Analysis: Mice are monitored daily, and survival rates are recorded over a 30-60 day period.

    • Bioluminescence Imaging (if applicable): For luciferase-expressing parasites, whole-body imaging is used to quantify parasite load in real-time, providing a non-invasive measure of treatment efficacy.[1]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as the Log-rank (Mantel-Cox) test for survival curves and ANOVA for parasitemia data, to determine statistical significance between groups.

The inclusion of both vehicle and positive control groups makes this protocol a self-validating system, ensuring that any observed effects are directly attributable to the test compound's activity.

Experimental Workflow Visualization

The logical progression of the in vivo study is critical for planning and execution. The following workflow diagram illustrates the key phases of the experiment.

G A Phase 1: Preparation B Animal Acclimatization (7 days) A->B C Parasite Culture & Quantification A->C E Infect Mice with T. cruzi Trypomastigotes B->E C->E D Phase 2: Infection & Treatment D->E F Randomize into Treatment Groups D->F G Initiate Daily Dosing Regimen (Day 3-5 post-infection) D->G E->F F->G I Monitor Parasitemia & Survival G->I J Bioluminescence Imaging (Optional) G->J H Phase 3: Monitoring & Analysis H->I H->J K Endpoint Data Collection H->K L Statistical Analysis & Interpretation H->L I->K J->K K->L

Caption: High-level workflow for preclinical in vivo efficacy assessment of anti-Chagasic compounds.

Conclusion and Future Directions

The available preclinical data strongly suggests that 3-nitro-1H-pyrazol-1-yl)propanoic acid and its structural analogues represent a highly promising class of candidates for the treatment of Chagas disease. They demonstrate in vivo efficacy comparable to the standard-of-care, Benznidazole, at lower doses and exhibit superior in vitro potency and selectivity.

The path forward for these compounds requires a structured, data-driven approach:

  • Pharmacokinetic Profiling: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to optimize dosing regimens and formulate an orally bioavailable drug.

  • Chronic Model Efficacy: Evaluation in a murine model of chronic Chagas disease is critical, as this is the primary stage where Benznidazole's efficacy is limited.

  • Safety and Toxicology: Comprehensive toxicology studies in multiple species are required to establish a robust safety profile before advancing to human clinical trials.

  • Combination Therapy: Investigating the synergistic potential of these compounds with Benznidazole could lead to dose reduction, shorter treatment durations, and mitigation of adverse effects.

By systematically addressing these next steps, the scientific community can advance the development of this promising class of compounds, with the ultimate goal of delivering a safer and more effective treatment to the millions affected by Chagas disease.

References

  • Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease.PubMed Central.
  • Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi.PubMed.
  • What is the mechanism of Benznidazole?
  • Exploring Preclinical Models for Inflamm
  • Inflammatory bowel disease animal model.The NIMML Institute.
  • IBD Mouse Models.InnoSer.
  • Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice.PubMed Central.
  • Challenges in IBD Research: Preclinical Human IBD Mechanisms.Sarkis Mazmanian.
  • Prostaglandin F2α synthase in Trypanosoma cruzi plays critical roles in oxidative stress and susceptibility to benznidazole.The Royal Society.
  • Quality of Care Standards in Inflammatory Bowel Diseases: a European Crohn's and Colitis Organisation [ECCO] Position Paper.Oxford Academic.
  • IBD Standards.IBD Standards.
  • Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Form
  • Treatment of adult chronic indeterminate Chagas disease with benznidazole and three E1224 dosing regimens.DNDi.
  • Clinical Care of Chagas Disease.CDC.
  • Use of benznidazole to treat chronic Chagas disease: An updated system
  • Benznidazole dosing, indications, interactions, adverse effects, and more.Medscape.
  • ECCO Guidelines.
  • British Society of Gastroenterology guidelines on inflamm
  • In Vitro and in Vivo Anti-Trypanosoma cruzi Activity of a Novel Nitro-deriv
  • Treatment of Inflammatory Bowel Disease: A Comprehensive Review.PubMed Central.
  • Shortened Benznidazole Regimens to improve the efficiency of the tre
  • Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs.PubMed Central.
  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents.PubMed Central.
  • In Vitro and in Vivo Anti-Trypanosoma cruzi Activity of a Novel Nitro-deriv
  • Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents.PubMed Central.

Sources

Head-to-head comparison of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid with known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head evaluation of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (3-NPPA) against established enzyme inhibitors.

Given the specific structure of 3-NPPA—a propanoic acid tail linked to a nitro-pyrazole core—this guide evaluates its potential as a Succinate Dehydrogenase (SDH) Inhibitor (metabolic target) and a DprE1 Inhibitor (antitubercular target), comparing it directly to the "Gold Standards" 3-Nitropropionic Acid (3-NPA) and BTZ043 .

Executive Technical Summary

This compound (3-NPPA) represents a structural hybrid. It retains the propanoic acid pharmacophore of classic metabolic inhibitors but replaces the aliphatic nitro group with an aromatic nitro-pyrazole core.

  • The Critical Distinction:

    • 3-NPA (The Standard): An aliphatic nitro compound that acts as a suicide inhibitor of SDH. It undergoes enzymatic oxidation to form 3-nitroacrylate, a potent Michael acceptor that covalently modifies the enzyme active site.

    • 3-NPPA (The Candidate): The nitro group is aromatic (ring-bound). It lacks the ability to form the highly reactive aliphatic nitroacrylate species. Therefore, 3-NPPA functions primarily as a competitive inhibitor (steric mimic of succinate) or, in specific bacterial contexts, a prodrug activated by nitro-reduction (DprE1 mechanism).

Comparative Data Matrix
Feature3-NPPA (Candidate) 3-Nitropropionic Acid (3-NPA) Malonate BTZ043 (Benzothiazinone)
Primary Target SDH (Complex II) / DprE1SDH (Complex II)SDH (Complex II)DprE1 (Mycobacterial)
Inhibition Type Competitive / Reversible (Predicted)Irreversible (Suicide)Competitive / ReversibleIrreversible (Covalent)
Mechanism Steric mimicry of succinate; Nitro-reduction (bacteria)Michael addition to active site Arg/His via 3-nitroacrylateClassic substrate competitionCovalent adduct with Cys387 via nitroso-intermediate
Binding Kinetics Fast On / Fast Off (unless reduced)Slow On / No Off (Time-dependent)Fast On / Fast OffTime-dependent
Chemical Stability High (Aromatic Nitro)Moderate (Aliphatic Nitro)HighHigh
Key Advantage Selectivity Probe: Tests active site tolerance for bulky heterocycles.Potency: Nanomolar affinity due to covalent bond.Simplicity: The definition of competitive inhibition.Specificity: Highly selective for TB cell wall synthesis.
Mechanistic Deep Dive
A. The Metabolic Pathway: SDH Inhibition

Succinate Dehydrogenase (SDH) oxidizes succinate to fumarate.

  • 3-NPA Mechanism: The enzyme attempts to oxidize 3-NPA. This converts the NO2-CH2-CH2- tail into NO2-CH=CH- (3-nitroacrylate). This reactive species instantly alkylates the active site, permanently killing the enzyme.

  • 3-NPPA Mechanism: The enzyme binds the propanoic acid tail. However, the bulky pyrazole ring occupies the pocket usually reserved for the second carboxylate of succinate. Because the nitro group is stabilized on the aromatic ring, it cannot facilitate the formation of a reactive acrylate. The result is steric blockade without covalent modification.

B. The Antitubercular Pathway: DprE1 Inhibition

In Mycobacterium tuberculosis, the enzyme DprE1 is essential for cell wall synthesis.

  • Nitro-Heterocycle Mechanism: Nitro-aromatic compounds (like 3-NPPA) are often "Trojan Horses." The DprE1 enzyme reduces the nitro group (-NO2) to a nitroso group (-NO). This nitroso intermediate reacts with a specific cysteine residue in the active site, forming a covalent semimercaptal bond. 3-NPPA is a candidate scaffold for this mechanism.

Visualizing the Inhibition Logic

InhibitionPathways Substrate Succinate Enzyme SDH Active Site Substrate->Enzyme Normal Binding Oxidation Enzymatic Oxidation Enzyme->Oxidation Catalysis Attempt NPA 3-NPA (Standard) (Aliphatic Nitro) NPA->Enzyme Mimicry NPPA 3-NPPA (Candidate) (Aromatic Nitro) NPPA->Enzyme Steric Mimicry BlockedEnzyme Reversibly Blocked (Competitive) NPPA->BlockedEnzyme Occupies Pocket No Activation Acrylate 3-Nitroacrylate (Michael Acceptor) Oxidation->Acrylate Desaturation DeadEnzyme Irreversibly Inhibited (Covalent Adduct) Acrylate->DeadEnzyme Covalent Attack

Figure 1: Mechanistic divergence between 3-NPA (Suicide Inhibition) and 3-NPPA (Competitive Blockade).

Experimental Protocols for Validation

To validate 3-NPPA, you must run these two assays side-by-side with 3-NPA.

Protocol A: The DCPIP-Phenazine Methosulfate (PMS) Assay (SDH Activity)

Objective: Determine if 3-NPPA acts as a competitive or irreversible inhibitor.

  • Preparation:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • Substrate: 20 mM Succinate.

    • Dye System: 50 µM DCPIP (Blue) + 10 µM PMS (Electron coupler).

    • Enzyme Source: Mitochondrial fraction (0.1 mg/mL protein).

  • Pre-Incubation (Critical Step):

    • Incubate Enzyme + Inhibitor (3-NPA or 3-NPPA) without Succinate for 10, 20, and 30 minutes.

  • Reaction Start:

    • Add Succinate and DCPIP/PMS.

    • Monitor absorbance decrease at 600 nm (DCPIP reduction to colorless).

  • Data Interpretation:

    • 3-NPA: Inhibition increases with pre-incubation time (Time-dependent = Irreversible).

    • 3-NPPA: Inhibition is constant regardless of pre-incubation (Time-independent = Competitive).

Protocol B: The DprE1 Fluorescence Assay (Antitubercular Potential)

Objective: Test if the nitro-pyrazole core acts as a covalent warhead.

  • Reagents: Recombinant DprE1 enzyme, FPR (Farnesylphosphoryl ribose) substrate.

  • Detection: Monitor the fluorescence of the co-factor FAD (oxidized FAD is fluorescent; reduced FADH2 is not, or coupled to a resazurin system).

  • Procedure:

    • Mix DprE1 (500 nM) with 3-NPPA (graduated concentrations: 1 µM - 100 µM).

    • Add substrate.

    • Measure IC50.[1][2][3]

  • Differentiation:

    • If 3-NPPA shows IC50 < 1 µM, it likely undergoes nitro-reduction and covalent binding (similar to BTZ043).

    • If IC50 > 50 µM, the propanoic acid tail is likely interfering with binding, making it a poor DprE1 inhibitor compared to neutral nitro-pyrazoles.

Synthesis of the Comparison Workflow

Workflow Start Start: 3-NPPA Evaluation Assay1 Assay 1: SDH (Mitochondria) Start->Assay1 Assay2 Assay 2: DprE1 (Bacterial) Start->Assay2 Result1 Time-Dependent Inhibition? Assay1->Result1 Result2 Nanomolar IC50? Assay2->Result2 Concl1 Mechanism: Irreversible (3-NPA Analog) Result1->Concl1 Yes Concl2 Mechanism: Competitive (Malonate Analog) Result1->Concl2 No Concl3 Mechanism: Covalent (BTZ043 Analog) Result2->Concl3 Yes Concl4 Inactive / Weak Binder Result2->Concl4 No

Figure 2: Decision tree for classifying 3-NPPA based on experimental data.

References
  • Alston, T. A., et al. (1977). "3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase."[4] Proceedings of the National Academy of Sciences, 74(9), 3767–3771.

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Tocris Bioscience. "3-Nitropropionic acid: Biological Activity and Technical Data." Tocris Product Guide.

  • Santa Cruz Biotechnology. "this compound Product Sheet." SCBT Catalog.

Sources

Reproducibility of published data on 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and drug development professionals. It focuses on the reproducibility of synthesis and characterization for 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid, a compound where structural ambiguity often leads to irreproducible biological and physical data.

A Technical Comparison of Synthetic Routes and Isomer Validation

Part 1: The Reproducibility Challenge

In the development of energetic materials and pharmaceutical intermediates, This compound serves as a critical linker. However, published data on this compound is frequently compromised by regio-isomer contamination .

The core issue lies in the starting material, 3-nitro-1H-pyrazole , which exists in tautomeric equilibrium with 5-nitro-1H-pyrazole . Standard alkylation methods often produce a mixture of the target 1,3-isomer (3-nitro group distal to linker) and the undesired 1,5-isomer (nitro group proximal to linker).

This guide compares the Classic Base-Mediated Route (low reproducibility) against the Catalyst-Free Michael Addition (high reproducibility), establishing a gold standard for generating consistent data.

Part 2: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route dictates the isomeric purity of the final product.

Table 1: Performance Comparison of Synthetic Routes
FeatureMethod A: Base-Mediated Alkylation (Alternative)Method B: Catalyst-Free Michael Addition (Recommended)
Reagents NaH or K₂CO₃ / Alkyl Halide (e.g., 3-bromopropionate)Ethyl Acrylate or Acrylonitrile / Water or DMSO
Mechanism Sₙ2 Substitution (Charge Control)1,4-Conjugate Addition (Thermodynamic Control)
Regioselectivity Poor (Mixture) . Often 60:40 to 80:20 (1,3 vs 1,5 isomer).Excellent (>99:1) . Steric hindrance directs addition to N1.
Purification Requires tedious column chromatography to separate isomers.Often requires only recrystallization.
Reproducibility Low . Sensitive to temperature, solvent polarity, and base strength.High . Robust across scales; less sensitive to moisture.
Yield 40–60% (isolated target isomer)90–95% (quantitative conversion)
Expert Insight: The Causality of Selectivity
  • Method A (Base-Mediated): The deprotonated nitropyrazole anion has negative charge delocalized over both nitrogens. The alkylating agent attacks both, often favoring the N-position closer to the electron-withdrawing nitro group (N2/5-position) due to electrostatic attraction, leading to the unwanted 1,5-isomer .

  • Method B (Michael Addition): This reaction proceeds via the neutral pyrazole species. The N1 nitrogen (distal to the nitro group) is less sterically hindered and more nucleophilic in the neutral state than N2. By avoiding strong bases, we leverage the natural nucleophilicity difference, locking the substitution exclusively at N1 to yield the 1,3-isomer .

Part 3: Validated Experimental Protocol

To ensure data reproducibility, use Method B . The following protocol is self-validating, meaning the intermediate's physical properties confirm success before the final hydrolysis step.

Phase 1: Synthesis of the Intermediate (Ester or Nitrile)

Target: Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate OR 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile.

  • Setup: In a round-bottom flask, charge 3-nitro-1H-pyrazole (1.0 equiv).

  • Addition: Add Ethyl Acrylate (1.2 equiv) or Acrylonitrile (1.2 equiv).

    • Note: If using Acrylonitrile, the reaction is faster but requires careful handling due to toxicity.

  • Solvent: Add a minimal amount of DMSO (0.5 M concentration) or perform neat if the pyrazole melts into the acrylate at reaction temperature.

  • Reaction: Stir at 80°C for 12–24 hours .

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (lower Rf) should disappear.

  • Workup: Pour mixture into ice water. The product often precipitates as a white solid. Filter and wash with water.

    • Validation: If the product is an oil, extract with ethyl acetate.

    • Crucial QC Point: The melting point of the nitrile derivative should be 71–72 °C [1]. Deviations >2°C indicate isomer contamination.

Phase 2: Hydrolysis to the Acid

Target: this compound.

  • Hydrolysis: Dissolve the intermediate (Step 5) in 6M HCl (10 vol).

  • Reflux: Heat to reflux for 4 hours.

  • Isolation: Cool to room temperature. The acid may crystallize directly. If not, concentrate under reduced pressure to ~20% volume and cool to 4°C.

  • Purification: Recrystallize from water/ethanol.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the bifurcation between the reproducible Michael Addition and the erratic Alkylation route.

G Start 3-Nitro-1H-pyrazole (Tautomeric Mixture) MethodA Method A: Base + Alkyl Halide (NaH / Br-CH2-CH2-COOEt) Start->MethodA MethodB Method B: Michael Addition (Ethyl Acrylate / Heat) Start->MethodB TS_A Transition State: Charge Control (Anion Attack) MethodA->TS_A TS_B Transition State: Steric Control (Neutral Attack) MethodB->TS_B Prod_Mix Product Mixture: 1,3-Isomer + 1,5-Isomer (Low Reproducibility) TS_A->Prod_Mix Non-Selective Prod_Pure Pure Intermediate: Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate (High Reproducibility) TS_B->Prod_Pure N1-Selective (>99:1) Final_Acid Final Target: This compound Prod_Mix->Final_Acid Costly Separation Required Prod_Pure->Final_Acid Acid Hydrolysis

Caption: Figure 1. Comparative reaction pathways showing the high selectivity of Method B (Michael Addition) versus the mixed output of Method A.

Part 5: Quality Control & Validation Data

To validate your synthesized material, compare your analytical data against these standards.

NMR Spectroscopy (Isomer Distinction)

The proton signals on the pyrazole ring are the definitive identifier.

Proton PositionTarget: 1,3-Isomer (3-nitro)Impurity: 1,5-Isomer (5-nitro)
H-5 (or H-3) δ ~7.60–7.70 ppm (d) δ ~7.50 ppm (d)
H-4 δ ~6.80–6.90 ppm (d) δ ~6.90–7.00 ppm (d)
Key Difference The H-5 proton in the 1,3-isomer is deshielded but distinct.[1] In the 1,5-isomer, the proximity of the nitro group to the N-alkyl chain causes steric twisting and shielding changes.
Melting Point Verification
  • Nitrile Intermediate: 71–72 °C [1].

  • Amide Intermediate: 86–87 °C [1].

  • Note: If your intermediate melts significantly lower (e.g., <65°C), you likely have a mixture of regioisomers. Do not proceed to hydrolysis without purification.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] Context: Provides the definitive protocol for catalyst-free Michael addition, crystal data for the nitrile/amide derivatives, and proof of N1-regioselectivity.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link] Context: Discusses the broader mechanistic principles of pyrazole regioselectivity, supporting the "steric control" argument for Method B.

  • Synthesis and characterization of 3-nitropyrazole and its salts. Source: ResearchGate URL:[Link] Context: Provides background on the solubility and stability of the 3-nitropyrazole starting material.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid proper disposal procedures Content Type: Operational Guide / Standard Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Part 1: Executive Safety Summary (Immediate Action)

CRITICAL WARNING: Do NOT confuse this compound with 3-Nitropropionic Acid (3-NP) .[1] While they share structural similarities, 3-NP is a potent mitochondrial neurotoxin (Complex II inhibitor).[1] this compound contains a nitro-pyrazole core, which introduces potential energetic properties (shock/friction sensitivity) in addition to acidic hazards.[1]

Emergency Response Card
ScenarioImmediate Action
Skin Contact Wash immediately with soap and copious water for 15+ mins.[1] The nitro-pyrazole moiety is lipophilic; rapid removal is critical to prevent systemic absorption.[1]
Eye Contact Rinse cautiously with water for 15 mins.[1][2][3][4] Remove contact lenses.[1][2][3][4][5][6][7][8] Seek immediate medical attention (Risk of corneal damage from acidic protons).[1][4][5]
Spill (Solid) Do NOT sweep dry.[1] Dampen with inert solvent (e.g., PEG-400 or water) to suppress dust and reduce friction sensitivity.[1] Scoop into a static-dissipative bag.
Spill (Liquid) Absorb with vermiculite or sand.[1] Do NOT use combustible materials (sawdust) due to the oxidizing potential of the nitro group.[1]
Fire Use Water Spray, CO2, or Dry Chemical.[1][2][3][4][5][6][7] Evacuate area if large quantities are involved due to potential NOx fume release and deflagration risk.[1]

Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand its molecular architecture.[1] It is a "Dual-Threat" molecule combining an energetic heterocycle with a corrosive tail.[1]

Molecular Hazard Decomposition
  • The Nitro-Pyrazole Core (Energetic Hazard):

    • Mechanism: Nitro-substituted azoles (pyrazoles, imidazoles) are high-energy-density materials (HEDMs).[1] The nitro group (-NO2) provides an internal oxidizer, while the pyrazole ring has high heat of formation.[1]

    • Risk: While the propanoic acid chain stabilizes the molecule compared to pure nitropyrazole, dry, crystalline forms should still be treated as potentially shock-sensitive .[1]

    • Disposal Implication: Never dispose of pure solid in a trash compactor or glass sharps bin where friction/crushing could occur.[1]

  • The Propanoic Acid Tail (Corrosive/Solubility Hazard):

    • Mechanism: Provides a carboxylic acid moiety (

      
      ).[1]
      
    • Risk: Corrosive to mucous membranes.[1] Reacts exothermically with strong bases.[1]

    • Disposal Implication: Compatible with aqueous waste streams only if pH is adjusted, but segregation into organic waste is preferred to prevent precipitation.[1]

Key Physical Properties
PropertyValue / CharacteristicRelevance to Disposal
CAS Number 1004644-63-6 Use for waste manifesting.[1]
Physical State Solid (Crystalline Powder)Dust explosion hazard; inhalation risk.[1]
Solubility DMSO, Methanol, Dilute BaseUse DMSO for dissolving solid waste residues.[1]
Incompatibility Strong Bases, Reducing AgentsViolent reaction risk. Do not mix with metal hydrides.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Minimize shock sensitivity and prevent dust formation during transfer.[1][2]

  • Solvation (Recommended):

    • Dissolve the solid waste in a compatible non-halogenated solvent (e.g., Acetone or Methanol) to create a 5-10% solution.[1]

    • Why? Solutions desensitize the nitro-pyrazole core, removing the risk of friction-induced deflagration.[1]

    • Action: Pour the solution into the Organic Solvents (Non-Halogenated) waste stream.[1]

  • Solid Packaging (If Solvation is Impossible):

    • Place the solid material inside a conductive/antistatic plastic bag .[1]

    • Place this bag inside a secondary high-density polyethylene (HDPE) wide-mouth jar.

    • Labeling: Mark clearly as "Solid Hazardous Waste - Toxic/Irritant." Add a secondary label: "Contains Nitro-Heterocycle - Handle with Care."

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]

Objective: Prevent side reactions in the waste container.

  • Segregation Strategy:

    • Do NOT mix with "Basic Inorganic Waste" (e.g., NaOH waste).[1] The acid-base neutralization will generate heat, which can destabilize the nitro moiety.[1]

    • Do NOT mix with "Oxidizing Acids" (e.g., Nitric Acid waste).[1]

  • Approved Waste Streams:

    • Stream 1 (Preferred): High BTU Organic Waste (for Incineration).[1]

    • Stream 2: Aqueous Organic Waste (pH 4-9).[1]

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the original container three times with a solvent capable of dissolving the residue (Methanol or Acetone).[1]

  • Rinsate Disposal: Add the rinsate to the Organic Solvent Waste container.[1]

  • Defacing: Deface the label and mark "Empty."[1]

  • Glass Disposal: If the container is glass, dispose of it in the "Glass/Sharps" bin only after confirming it is free of crystalline residue.[1]

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating this specific compound to ensure safety and regulatory compliance.

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Solvation Can it be dissolved? Solid->Solvation SolventCheck Solvent Type? Liquid->SolventCheck Dissolve Dissolve in Acetone/MeOH (Desensitize) Solvation->Dissolve Yes (Preferred) PackSolid Pack in Antistatic Bag Double Contain (HDPE) Solvation->PackSolid No OrgStream Organic Waste Stream (High BTU Incineration) Dissolve->OrgStream Warning CRITICAL: Do NOT mix with Strong Bases or Reducers PackSolid->Warning SolventCheck->OrgStream Organic Solvent AqStream Aqueous Waste Stream (Check pH Compatibility) SolventCheck->AqStream Water Based OrgStream->Warning

Figure 1: Decision tree for the segregation of nitro-pyrazole propanoic acid waste. Green paths indicate the safest disposal methods.

Part 5: Regulatory Compliance (RCRA & DOT)

When manifesting this waste for pickup by a licensed contractor (e.g., Veolia, Clean Harbors, Triumvirate), use the following classifications.

Regulatory BodyClassification CodeDescriptionReasoning
EPA / RCRA D001 (Potential)Ignitable / OxidizerDue to Nitro-pyrazole moiety (if determined to be energetic).[1]
EPA / RCRA D002 CorrosiveDue to Propanoic Acid moiety (if pH < 2 in solution).[1]
DOT (Shipping) UN 3261 Corrosive Solid, Acidic, Organic, N.O.S.[1]Standard classification for solid organic acids.[1]
Proper Shipping Name Corrosive Solid, Acidic, Organic, N.O.S. (this compound)[1]

Note on "P-List" vs. "Characteristic" Waste: This specific compound is not explicitly listed on the EPA P-list (acutely toxic) or U-list.[1] Therefore, it is classified based on characteristics (Ignitability, Corrosivity, Reactivity).[1]

References

  • PubChem. (2025).[1] 3-Nitropyrazole Compound Summary (CID 123419).[1] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][Link][1]

Sources

Personal protective equipment for handling 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment: The "Why" Behind the Protocol

Handling 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid requires a nuanced understanding of its two primary functional groups: the nitro-pyrazole core and the carboxylic acid tail .[1]

As a Senior Application Scientist, I categorize this compound as High-Hazard / Energetic Potential for three specific mechanistic reasons:

  • The Nitro-Pyrazole Moiety: Nitro-substituted heterocycles are precursors to energetic materials.[1] While the propanoic acid chain adds molecular weight and stability, the core ring retains potential for rapid thermal decomposition under stress (heat/friction).

  • Acidity & Corrosivity: The propanoic acid tail confers acidity (pKa ~4.5), making the compound corrosive to mucous membranes and eyes.

  • Unknown Pharmacophore Toxicity: Structurally similar compounds (e.g., 3-nitropropionic acid) are potent mitochondrial toxins. While the pyrazole ring alters bioavailability, you must assume a high toxicity profile (Category 3 or higher) in the absence of specific LD50 data.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just exposure, but sensitization. Nitro compounds often possess high skin permeability.

Task IntensityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Level 1: Storage & Transport (Sealed containers)Standard Lab VentilationSingle Nitrile (4 mil)Safety Glasses (ANSI Z87.[1]1)Standard Lab Coat (Cotton/Poly)
Level 2: Weighing & Aliquoting (Open powder handling)Fume Hood (Face velocity >100 fpm)Double Nitrile (Outer: 4-8 mil, Inner: 4 mil).[1] Change outer glove immediately upon contamination.Chemical Goggles (Sealed). Glasses are insufficient for powders.Lab Coat + Tyvek Sleeve Covers (prevent wrist gap exposure)
Level 3: Solubilization & Reaction (Dissolved in organic solvents)Fume Hood . If outside hood: PAPR with organic vapor/acid gas cartridge.Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile. Solvents like DCM/DMF carry nitro compounds through nitrile.Face Shield over Chemical Goggles.Chemical Resistant Apron (Rubber/Neoprene) over Lab Coat.
Critical PPE Insight: The "Solvent Carrier Effect"

Do not rely on standard nitrile gloves when this compound is dissolved in Dimethylformamide (DMF) or Dichloromethane (DCM). These solvents act as carriers, rapidly transporting the nitro-compound through the glove matrix and into the bloodstream.[1] Use laminate glove liners for Level 3 tasks.

Operational Workflow & Logistics

Phase A: Weighing and Static Control

Nitro-pyrazoles are often fine, electrostatic powders.[1] Static discharge is a minor ignition risk but a major dispersion risk.

  • Engineering Control: Utilize an ionizing fan or anti-static gun inside the weigh station to neutralize the powder before spatulating.

  • Containment: Place the balance inside a chemically resistant tray to contain minor spills.

  • Technique: Do not pour from the bottle. Use a disposable antistatic spatula.

Phase B: Solubilization Logic
  • Solubility Profile: Soluble in polar organic solvents (DMSO, DMF, Methanol). Slightly soluble in water (pH dependent).

  • Protocol:

    • Pre-measure solvent.

    • Add the solid to the solvent (never solvent to solid) to manage potential heat of solution.

    • Vortex in a closed tube; avoid sonication if possible to prevent aerosolization and localized heating of the nitro group.

Phase C: Reaction Setup
  • Temperature Limit: Do not heat above 80°C without Differential Scanning Calorimetry (DSC) data. Nitro-pyrazoles can undergo autocatalytic decomposition.[1]

  • Atmosphere: Run all reactions under an inert atmosphere (Nitrogen/Argon) to exclude moisture, which can facilitate acid-catalyzed degradation.[1]

Visualization: Decision Logic & Workflows[2]

Figure 1: PPE Selection Decision Tree

This logic gate ensures you are never under-protected based on the physical state of the reagent.[1]

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent StdPPE Standard PPE: Double Nitrile + Goggles Hood->StdPPE Yes Resp REQUIRE: N95/P100 Respirator Hood->Resp No Aggressive DCM / DMF / DMSO Solvent->Aggressive Benign Water / Ethanol Solvent->Benign Barrier REQUIRE: Laminate/Barrier Gloves + Face Shield Aggressive->Barrier Benign->StdPPE

Caption: PPE selection logic based on physical state and solvent carrier risks.

Figure 2: Emergency Spill Response Workflow

A self-validating loop for neutralizing spills without generating secondary hazards.[1]

Spill_Response Assess 1. Assess Volume & State Isolate 2. Isolate Area (Evacuate 5m radius) Assess->Isolate PPE_Don 3. Don Level 3 PPE (Face Shield + Apron) Isolate->PPE_Don Cover 4. Cover with Absorbent Pads PPE_Don->Cover Neutralize 5. Neutralize: Dilute NaHCO3 (Weak Base) Cover->Neutralize Slowly Collect 6. Collect as HAZARDOUS WASTE Neutralize->Collect

Caption: Step-by-step spill containment emphasizing weak base neutralization for acidic residues.

Disposal Logistics

Crucial Warning: Never dispose of nitro-pyrazole compounds in the general "Organic Waste" container if that container holds strong oxidizers or heavy metals.[1]

  • Segregation: Create a satellite accumulation container labeled: "Organic Acid - Nitro Compound - NO METALS" .

  • Quenching (Small Scale): For trace residues in glassware, rinse with dilute Sodium Bicarbonate (NaHCO3) to neutralize the carboxylic acid tail before solvent washing.

  • Final Disposal: Incineration is the only validated method for complete destruction of the nitro-heterocycle core. Ensure your waste manifest explicitly lists "Nitro-substituted Pyrazole" to alert the disposal facility.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123419, 3-Nitropyrazole.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.